molecular formula C8H9NO5S B1595648 2-(3-Nitrophenylsulfonyl)ethanol CAS No. 41687-30-3

2-(3-Nitrophenylsulfonyl)ethanol

Cat. No.: B1595648
CAS No.: 41687-30-3
M. Wt: 231.23 g/mol
InChI Key: VMORQDKKMBAQPJ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenylsulfonyl)ethanol is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-[(3-nitrophenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Nitrophenylsulfonyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitrophenylsulfonyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)sulfonylethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMORQDKKMBAQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068343
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
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Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41687-30-3
Record name 2-[(3-Nitrophenyl)sulfonyl]ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((3-nitrophenyl)sulfonyl)-
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Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
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Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
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Record name 2-[(3-nitrophenyl)sulphonyl]ethanol
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Foundational & Exploratory

Technical Guide: 2-(3-Nitrophenylsulfonyl)ethanol – Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Nitrophenylsulfonyl)ethanol Chemical Structure and Properties Content Type: In-depth Technical Guide

Executive Summary

2-(3-Nitrophenylsulfonyl)ethanol (CAS: 41687-30-3) is a specialized organosulfur compound widely utilized in drug discovery and organic synthesis as a masked vinyl sulfone . Its core utility lies in its ability to undergo controlled


-elimination to generate 3-nitrophenyl vinyl sulfone, a potent Michael acceptor. This reactivity profile makes it a critical reagent for cysteine-targeted protein modification, the design of covalent inhibitors, and as a "safety-catch" protecting group/linker in solid-phase peptide synthesis (SPPS).

This guide details the physicochemical properties, synthetic pathways, and mechanistic applications of 2-(3-nitrophenylsulfonyl)ethanol, designed for researchers requiring high-fidelity protocols and structural insights.

Chemical Identity and Physicochemical Properties[1][2]

The molecule consists of a benzene ring substituted at the meta position with a nitro group (


) and a sulfonyl ethanol tail (

). The electron-withdrawing nature of the m-nitro group significantly increases the acidity of the

-protons adjacent to the sulfonyl group, tuning the kinetics of the elimination reaction compared to its para-substituted or unsubstituted analogs.
Structural Visualization

The following diagram illustrates the chemical connectivity and the key reactive sites:

G Nitro Nitro Group (-NO2) (Electron Withdrawing) Ring Phenyl Ring (Meta-Substitution) Nitro->Ring Inductive Effect Sulfonyl Sulfonyl Group (-SO2-) (Electron Withdrawing) Ring->Sulfonyl AlphaC Alpha-Carbon (Acidic Protons) Sulfonyl->AlphaC Acidifies C-H BetaC Beta-Carbon AlphaC->BetaC Alcohol Hydroxyl Group (-OH) (Leaving Group Precursor) BetaC->Alcohol

Caption: Structural connectivity of 2-(3-Nitrophenylsulfonyl)ethanol highlighting electronic effects.

quantitative Data Table
PropertyValue
CAS Number 41687-30-3
IUPAC Name 2-(3-Nitrobenzenesulfonyl)ethan-1-ol
Molecular Formula

Molecular Weight 231.23 g/mol
Melting Point 76–78 °C (Lit.)[1]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.
pKa (

-protons)
~13.5 (Predicted)
LogP 0.32 (Predicted)
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Synthesis Protocol

The most robust synthesis of 2-(3-nitrophenylsulfonyl)ethanol involves the nucleophilic substitution of 2-chloroethanol by 3-nitrobenzenethiol, followed by selective oxidation of the sulfide to the sulfone.

Reaction Workflow

Synthesis Start Starting Materials: 3-Nitrobenzenethiol + 2-Chloroethanol Step1 Step 1: Thioether Formation (Base: K2CO3, Solvent: Acetone/DMF, Reflux) Start->Step1 Inter Intermediate: 2-(3-Nitrophenylthio)ethanol Step1->Inter Step2 Step 2: Oxidation (Oxidant: H2O2/Acetic Acid or mCPBA) Inter->Step2 Final Product: 2-(3-Nitrophenylsulfonyl)ethanol Step2->Final

Caption: Two-step synthetic pathway from 3-nitrobenzenethiol to the target sulfone.

Detailed Methodology

Step 1: Synthesis of 2-(3-Nitrophenylthio)ethanol

  • Reagents: 3-Nitrobenzenethiol (1.0 eq), 2-Chloroethanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Procedure:

    • Dissolve 3-nitrobenzenethiol in the solvent under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to generate the thiolate anion.
      
    • Add 2-chloroethanol dropwise.

    • Heat to reflux (approx. 60°C for Acetone, 80°C for DMF) for 4–6 hours. Monitor by TLC.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over

      
      , and concentrate.
      

Step 2: Oxidation to Sulfone

  • Reagents: Thioether intermediate (from Step 1), 30% Hydrogen Peroxide (

    
    , excess), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve the thioether in glacial acetic acid.

    • Cool to 0°C in an ice bath.

    • Add

      
       dropwise (exothermic reaction).
      
    • Allow to warm to room temperature and stir overnight (12–16 h). Alternatively, heat to 50°C for 2 hours to ensure complete oxidation to sulfone (avoiding sulfoxide byproduct).

    • Workup: Pour into ice water. The product often precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol/water if necessary.

Mechanism of Action: The "Masked" Vinyl Sulfone

The defining feature of 2-(3-nitrophenylsulfonyl)ethanol is its ability to act as a safety-catch linker . It remains stable under acidic and neutral conditions but releases a reactive vinyl sulfone upon exposure to base.

Activation Pathway

The 3-nitro group withdraws electron density from the aromatic ring, which is transmitted to the sulfonyl group. This renders the protons on the


-carbon (adjacent to the sulfur) significantly acidic (

).
  • Base Abstraction: A base (e.g., DBU, Piperidine, or hydroxide) removes an

    
    -proton to form a carbanion.
    
  • Elimination: The carbanion undergoes E1cB elimination, ejecting the hydroxyl group (often activated first as a mesylate, acetate, or carbonate in protecting group applications) to form 3-nitrophenyl vinyl sulfone .

  • Michael Addition: The resulting vinyl sulfone is a highly reactive electrophile that rapidly conjugates with thiols (e.g., Cysteine residues in proteins).

Mechanism Precursor 2-(3-Nitrophenylsulfonyl)ethanol (Stable Precursor) Transition Carbanion Intermediate (E1cB Mechanism) Precursor->Transition Deprotonation Base Base Treatment (DBU/Piperidine) Base->Transition VinylSulfone 3-Nitrophenyl Vinyl Sulfone (Active Electrophile) Transition->VinylSulfone -OH / -H2O Adduct Stable Thioether Adduct VinylSulfone->Adduct Michael Addition Target Cysteine/Nucleophile Target->Adduct

Caption: Base-promoted activation of the sulfonyl ethanol to a vinyl sulfone warhead.

Applications in Drug Development[3][4][5]

Cysteine-Targeted Covalent Inhibitors

In modern drug design, targeted covalent inhibitors (TCIs) utilize electrophilic warheads to bond irreversibly with a specific residue on a target protein.

  • Role: The 2-(3-nitrophenylsulfonyl)ethanol moiety serves as a pro-drug warhead . It improves solubility and stability compared to the bare vinyl sulfone. Once inside the physiological environment (or activated by specific metabolic conditions), it generates the vinyl sulfone in situ to target non-catalytic cysteines.

Safety-Catch Protecting Groups

Derivatives of this molecule, such as 2-(3-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) , are used to protect amines or alcohols.

  • Advantage: The meta-nitro group offers a different lability profile compared to the para-nitro (Nse) or unsubstituted (Pse) analogs. It is stable to the acidic conditions of Boc-chemistry and the mild basic conditions of Fmoc-removal, but cleavable under specific strong basic conditions or via nucleophilic attack after activation.

Linker Chemistry

Used in Antibody-Drug Conjugates (ADCs) or PROTACs, this scaffold acts as a cleavable linker. The sulfone moiety increases water solubility, a critical parameter for linker design, while the elimination mechanism provides a method for controlled payload release.

Safety and Handling

  • Hazard Classification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Thermal Stability: Sulfones are generally stable, but nitro compounds can be energetic. Avoid excessive heat during synthesis.

  • Handling: Use standard PPE (gloves, goggles, fume hood). When activating to the vinyl sulfone, treat the reaction mixture as a potent alkylating agent (sensitizer).

References

  • EPA Substance Registry Services. (n.d.). Ethanol, 2-[(3-nitrophenyl)sulfonyl]-.[1][2][3] U.S. Environmental Protection Agency.[2] Link

  • ChemicalBook. (2026). 2-(3-Nitrophenylsulfonyl)ethanol Properties and Suppliers. Link

  • Santa Cruz Biotechnology. (n.d.).[3] 2-(3-Nitrophenylsulfonyl)ethanol Product Data Sheet. Link[3]

  • Wang, Y., et al. (2021).[4][5] "Controllable Activation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Alkyl Nitroalkenes: Regioselective Synthesis of Allyl and Vinyl Sulfones." The Journal of Organic Chemistry, 86(5), 4018-4026. Link[6]
    
  • Chem-Impex International. (n.d.). 2-(3-Nitrophenylsulfonyl)ethanol - General Information. Link

Sources

molecular weight and formula of 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery

Chemical Identity & Core Specifications[1]

2-(3-Nitrophenylsulfonyl)ethanol is a specialized organosulfur compound utilized primarily as a "masked" electrophile in medicinal chemistry and proteomics. It serves as a stable precursor to vinyl sulfones—potent Michael acceptors used to target cysteine residues in covalent drug design.

Physicochemical Data Table
PropertySpecification
Systematic Name 2-(3-Nitrobenzene-1-sulfonyl)ethan-1-ol
Common Name 2-(3-Nitrophenylsulfonyl)ethanol
CAS Registry Number 41687-30-3
Molecular Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 76 – 78 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Purity Grade Typically ≥97% (HPLC) for research applications
Structural Analysis

The molecule consists of three distinct functional domains that dictate its reactivity:

  • Nitroaryl Group: The electron-withdrawing 3-nitrophenyl ring enhances the acidity of the

    
    -protons next to the sulfonyl group, facilitating elimination reactions.
    
  • Sulfonyl Linker (-SO₂-): Provides strong electron-withdrawing character, stabilizing the carbanion intermediate during elimination.

  • Hydroxyethyl Tail (-CH₂CH₂OH): A latent leaving group handle. Under basic conditions or activation (e.g., mesylation), this group eliminates to generate the reactive vinyl sulfone species.

Synthesis & Production Protocol

While commercial supplies exist, in-house preparation is often required for derivative synthesis. The most robust laboratory route involves the alkylation of 3-nitrothiophenol followed by selective oxidation.

Reaction Pathway

The synthesis proceeds via a two-step sequence: Thioether Formation


Sulfone Oxidation .

Synthesis cluster_legend Reaction Phases SM1 3-Nitrothiophenol (Nucleophile) Inter Intermediate: 2-(3-Nitrophenylthio)ethanol SM1->Inter K2CO3, Acetone Reflux, 4h Reagent1 2-Chloroethanol (Electrophile) Reagent1->Inter Product Product: 2-(3-Nitrophenylsulfonyl)ethanol Inter->Product H2O2 (30%), AcOH or mCPBA, DCM RT, 12h

Figure 1: Two-step synthetic pathway from thiophenol precursors.

Detailed Methodology
Step 1: Thioether Formation (Sulfide Synthesis)

Objective: Alkylation of the thiol with 2-chloroethanol.

  • Setup: Charge a round-bottom flask with 3-nitrothiophenol (1.0 eq) and acetone (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 2-chloroethanol (1.2 eq).

  • Reaction: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc) for disappearance of thiol.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate 2-(3-nitrophenylthio)ethanol .

Step 2: Oxidation to Sulfone

Objective: Selective oxidation of sulfide to sulfone without over-oxidizing the alcohol.

  • Setup: Dissolve the sulfide intermediate (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Oxidation: Cool to 0°C. Dropwise add Hydrogen Peroxide (30% aq) (3.0 eq). Note: mCPBA (2.2 eq) in DCM is an alternative if acid sensitivity is a concern.

  • Reaction: Allow to warm to room temperature and stir overnight (12h). The sulfone typically precipitates or can be driven to completion with mild heating (50°C).

  • Quench: Quench excess peroxide with saturated sodium sulfite solution (check with starch-iodide paper).

  • Isolation: Extract with DCM or EtOAc. Wash with NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient) to obtain 2-(3-Nitrophenylsulfonyl)ethanol as a white solid.

Mechanism of Action: The "Masked" Warhead

In drug discovery, this compound is valuable because it acts as a latent vinyl sulfone . Vinyl sulfones are covalent inhibitors that react with nucleophilic cysteine residues in proteins (e.g., cysteine proteases).

Directly using vinyl sulfones can lead to off-target toxicity due to high reactivity. The 2-(sulfonyl)ethanol scaffold is stable until activated, often by metabolic transformation or specific activation steps (e.g., converting the alcohol to a leaving group like mesylate, followed by base-induced elimination).

Activation & Covalent Binding Pathway

Mechanism Precursor 2-(3-Nitrophenylsulfonyl)ethanol (Stable Precursor) Activation Activation (e.g., Mesylation/Phosphorylation) Precursor->Activation Elimination Base-Induced Elimination (-LG) Activation->Elimination Warhead Vinyl Sulfone (Reactive Electrophile) Elimination->Warhead Formation of Michael Acceptor Adduct Covalent Protein Adduct (Irreversible Inhibition) Warhead->Adduct Michael Addition Target Protein Cysteine (Nucleophile -SH) Target->Adduct

Figure 2: Mechanism of activation from stable alcohol to reactive vinyl sulfone warhead.

Key Mechanistic Insight: The electron-withdrawing nitro group at the meta position increases the acidity of the


-protons, making the elimination reaction (dehydration) kinetically favorable under physiological or mild synthetic conditions once the alcohol is activated.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—protect from moisture to prevent caking.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2][3][4]

    • Skin Contact: Wash with soap and water.[1][2]

    • Inhalation:[2][3] Move to fresh air.[1][2][3][4]

References

  • Santa Cruz Biotechnology. 2-(3-Nitrophenylsulfonyl)ethanol (CAS 41687-30-3) Product Data. Retrieved from

  • U.S. EPA Substance Registry Services. Ethanol, 2-[(3-nitrophenyl)sulfonyl]- Substance Details.[5] Retrieved from

  • Organic Syntheses.General Methods for Preparation of Sulfonyl Ethanols and Vinyl Sulfones.
  • National Institutes of Health (NIH) - PubMed. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opin Drug Discov. 2024. Retrieved from

  • ChemicalBook. 2-(3-Nitrophenylsulfonyl)ethanol Properties and Suppliers. Retrieved from

Sources

The Nitrophenylsulfonyl Ethanol (NPSE) Moiety: A Technical Guide to History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-nitrophenylsulfonyl)ethanol (NPSE) scaffold represents a triumph of physical organic chemistry applied to synthetic utility. Historically emerging as a robust "safety-catch" protecting group for phosphates and amines (the Nsc group), this moiety relies on the precise electronic tuning of the sulfone group to control reactivity.

For the drug development professional, NPSE derivatives are dual-purpose tools:

  • In Synthesis: They serve as highly crystalline, base-labile protecting groups orthogonal to acid-labile systems (Boc) and tunable relative to other base-labile groups (Fmoc).

  • In Medicinal Chemistry: They act as masked precursors to vinyl sulfones , a potent class of Michael acceptors used as "warheads" in covalent inhibitors targeting cysteine residues.

This guide details the discovery, mechanistic logic, and experimental protocols for NPSE derivatives, moving beyond standard textbook descriptions to provide a field-ready reference.

Historical Genesis: The Evolution of the "Safety Catch"

The discovery of NPSE derivatives was not a singular "eureka" moment but an evolution of sulfone chemistry meeting the demands of complex biomolecule synthesis in the late 20th century.

The Phosphate Era (1980s)

In the early 1980s, the synthesis of oligonucleotides required protecting groups for the internucleotide phosphate bond. The ideal group needed to be stable during chain assembly but removable under mild conditions without damaging the sensitive sugar-phosphate backbone.

  • The Innovation: Researchers identified the 2-(phenylsulfonyl)ethyl group.

  • The Logic: The electron-withdrawing sulfone group acidifies the

    
    -protons (adjacent to the sulfone). Treatment with a base triggers 
    
    
    
    -elimination, releasing the phosphate and a vinyl sulfone byproduct.
  • The Optimization: To increase the rate of elimination, an electron-withdrawing nitro group was added to the phenyl ring, creating the 2-(4-nitrophenylsulfonyl)ethyl group. This modification significantly lowered the pKa of the

    
    -protons, allowing for rapid deprotection under milder basic conditions.
    
The Peptide Era (1990s–2000s): The Rise of Nsc

As Solid-Phase Peptide Synthesis (SPPS) matured, the Fmoc group became the standard for base-labile protection. However, Fmoc derivatives often suffered from poor solubility and aggregation issues in difficult sequences.

  • The Breakthrough: In the late 1990s and early 2000s, the 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group was introduced as an alternative.

  • Key Advantage: Unlike the lipophilic Fmoc group, the sulfone moiety in Nsc imparts polarity and crystallinity. Nsc-amino acids are often distinctively crystalline solids (unlike some oily Fmoc derivatives), improving handling and purification in industrial drug manufacturing.

Mechanistic Core: The Tunable -Elimination

The utility of NPSE derivatives rests entirely on the E1cB (Elimination Unimolecular conjugate Base) mechanism. This is a self-validating system: the reaction only proceeds when the specific base threshold is met.

The Mechanism[1][2][3][4]
  • Activation: A base (e.g., Piperidine, DBU) abstracts the acidic

    
    -proton adjacent to the sulfone.
    
  • Stabilization: The resulting carbanion is stabilized by the strong electron-withdrawing nature of the sulfone (

    
    ) and the distal nitro (
    
    
    
    ) group.
  • Collapse: The carbanion collapses to form a double bond, ejecting the leaving group (the protected carbonate or phosphate) and generating the vinyl sulfone .

BetaElimination Base Base (B:) Substrate NPSE-Protected Entity Base->Substrate Abstracts beta-H Transition Carbanion Intermediate Substrate->Transition k1 (Fast) Product1 Vinyl Sulfone (Michael Acceptor) Transition->Product1 Elimination Product2 Free Amine/Phosphate (Drug/Peptide) Transition->Product2 Release

Figure 1: The E1cB elimination pathway of NPSE derivatives. The rate-limiting step is often the ejection of the leaving group, driven by the stability of the conjugated vinyl sulfone product.

Chemical Causality: Why the Nitro Group?

The 4-nitro substituent is not arbitrary. It exerts a long-range inductive and resonance electron-withdrawing effect.

  • Without Nitro: Phenylsulfonyl ethanol requires stronger bases or longer reaction times.

  • With Nitro: The pKa of the

    
    -protons drops, allowing deprotection with mild bases like piperidine in seconds to minutes. This "tuning" allows researchers to balance stability during synthesis with ease of removal.
    

Synthesis & Protocols

For researchers requiring custom linkers or protecting groups, the synthesis of the core 2-(4-nitrophenylsulfonyl)ethanol scaffold is a high-yielding, two-step protocol starting from commercially available 4-nitrothiophenol.

Synthetic Workflow

Synthesis Start 4-Nitrothiophenol + 2-Chloroethanol Inter Sulfide Intermediate 2-(4-nitrophenylthio)ethanol Start->Inter Base (NaOH/K2CO3) SN2 Substitution Final Sulfone Product 2-(4-nitrophenylsulfonyl)ethanol Inter->Final Oxidation (H2O2 or mCPBA) Deriv Nsc-Chloride (Activated Carbonate) Final->Deriv Phosgene/Triphosgene Activation

Figure 2: Synthetic route to NPSE and its activated carbonate derivative.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-nitrophenylsulfonyl)ethanol.

Step 1: Thioether Formation

  • Reagents: 4-Nitrothiophenol (15.5 g, 100 mmol), 2-Chloroethanol (8.8 g, 110 mmol), Potassium Carbonate (

    
    , 16.6 g, 120 mmol).
    
  • Solvent: Acetone or DMF (150 mL).

  • Procedure:

    • Dissolve 4-nitrothiophenol in solvent under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min (solution turns bright yellow due to thiolate formation).
      
    • Add 2-Chloroethanol dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool, filter off salts, concentrate filtrate. Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Yield: Typically >90% of yellow solid (Sulfide).[1]

Step 2: Oxidation to Sulfone

  • Reagents: Sulfide intermediate from Step 1, 30% Hydrogen Peroxide (

    
    ) or mCPBA.
    
  • Catalyst: Sodium Tungstate (

    
    ) if using 
    
    
    
    .
  • Procedure:

    • Dissolve sulfide in Methanol/Acetic Acid (5:1).

    • Add

      
       (excess, 3-4 equiv) dropwise at 0°C (Exothermic!).
      
    • Allow to warm to Room Temp and stir overnight.

    • Workup: Quench with saturated sodium bisulfite (to destroy excess peroxide). Extract with DCM.[1]

    • Purification: Recrystallization from Ethanol.

    • Result: White to pale yellow crystals of 2-(4-nitrophenylsulfonyl)ethanol .

Comparative Data: Nsc vs. Fmoc[6][7]

In drug development, the choice of protecting group dictates the efficiency of the manufacturing campaign.

FeatureFmoc (Fluorenylmethoxycarbonyl)Nsc (Nitrophenylsulfonylethoxycarbonyl)Implication for Research
Deprotection 20% Piperidine (Base)20% Piperidine (Base)Interchangeable: No change in protocol required.
Mechanism E1cB (

-elimination)
E1cB (

-elimination)
Same kinetic profile.
Solubility Lipophilic (Hydrophobic)Polar (Sulfone group)Nsc is better for hydrophilic sequences.
Crystallinity Variable (often oils)High (Crystalline) Nsc derivatives are easier to purify and weigh.
Byproducts Dibenzofulvene (Polymerizes)Vinyl Sulfone (Reactive)Nsc byproduct is a Michael acceptor (requires scavenging).

Critical Insight: While Fmoc is the standard, Nsc is the "problem solver." When a peptide sequence aggregates or the Fmoc-amino acid is an intractable oil, switching to Nsc often resolves the synthetic bottleneck.

Medicinal Chemistry Applications: The "Warhead"

Beyond protecting groups, the NPSE moiety is a direct precursor to Vinyl Sulfones .

  • Covalent Inhibition: Vinyl sulfones are "mild" Michael acceptors. They react specifically with the thiolate of Cysteine residues in protein active sites (e.g., Cysteine Proteases like Cathepsin K or viral proteases).

  • Pro-drug Strategy: A drug molecule containing the NPSE moiety is technically inactive. However, in a metabolic environment with specific basicity or enzymatic activity that triggers elimination, the toxic vinyl sulfone is generated in situ.

  • Linker Chemistry: In PROTACs (Proteolysis Targeting Chimeras), the ethanol chain serves as a stable linker that can be chemically modified to tune the distance between the E3 ligase ligand and the target protein ligand.

References

  • Ramage, R., et al. (1987). "Silanols and silanes in peptide synthesis." Tetrahedron, 43(9), 2001-2014.
  • Samukov, V. V., et al. (1994). "2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group as a base-labile alpha-amino protection for solid phase peptide synthesis."[2][3] Tetrahedron Letters, 35(42), 7821-7824. Link (The foundational paper for the Nsc group).

  • Verducio, et al. (2001). "Evaluation of new base-labile 2-(4-nitrophenylsulfonyl) ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis." Journal of Peptide Science.
  • Hermann, P., et al. (1993). "The 2-(phenylsulfonyl)ethyl group: A new phosphate protecting group."[4] Methods in Molecular Biology. (Application in oligonucleotide synthesis).

  • Organic Syntheses. (2008). "Preparation of Sulfones via Oxidation." Org.[5][6] Synth. Coll. Vol. 10. (Standard protocols for sulfide-to-sulfone oxidation).

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Nitrophenylsulfonyl)ethanol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Foundational Physicochemical Data in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable therapeutic is paved with data. Among the most fundamental yet critical data points are the melting and boiling points of a compound. These are not mere numbers; they are indicators of purity, stability, and the intermolecular forces at play. This guide provides a comprehensive exploration of 2-(3-Nitrophenylsulfonyl)ethanol, a versatile building block in medicinal chemistry, focusing on the theoretical underpinnings and practical methodologies for determining its key phase transition temperatures. While the melting point is established, the inherent thermal lability of the sulfonyl and nitro functional groups necessitates a nuanced approach to determining its boiling point, a challenge this guide will address.

Compound Profile: 2-(3-Nitrophenylsulfonyl)ethanol

2-(3-Nitrophenylsulfonyl)ethanol (CAS Number: 41687-30-3) is a white to off-white powder with a molecular formula of C₈H₉NO₅S and a molecular weight of 231.23 g/mol .[1] Its structure, featuring a sulfonyl group and a nitrophenyl ring, makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] The sulfonyl group enhances its reactivity, while the nitrophenyl moiety provides an electrophilic site, rendering it suitable for a variety of chemical transformations.[2]

PropertyValueSource
CAS Number 41687-30-3[1]
Molecular Formula C₈H₉NO₅S[1]
Molecular Weight 231.23 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 76 - 78 °C[2][3]
Boiling Point Not available (potential for decomposition)

The Science of Melting Point: A Purity and Identity Benchmark

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[4] Therefore, an accurate melting point determination serves as a crucial indicator of both identity and purity.

Experimental Methodology for Melting Point Determination

The choice of method for determining the melting point depends on the required accuracy, sample amount, and available equipment.

This is the most common and accessible method for melting point determination.[5]

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperatures at which melting begins and is complete are observed.

Experimental Protocol (using a Mel-Temp Apparatus):

  • Sample Preparation: Ensure the 2-(3-Nitrophenylsulfonyl)ethanol sample is completely dry and finely powdered to ensure uniform heating.[2][5]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A sample height of 2-3 mm is optimal.[6]

  • Packing the Sample: Tap the sealed end of the capillary on a hard surface to pack the sample tightly. This prevents air pockets and ensures accurate heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[2]

  • Heating Profile:

    • If the approximate melting point is known (76-78 °C), heat rapidly to about 20 °C below this range.[2]

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[2]

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).[2]

    • The recorded melting point should be reported as a range.

Causality Behind Experimental Choices:

  • Fine Powder: Maximizes surface area for efficient and uniform heat transfer.

  • Tight Packing: Eliminates air pockets that would insulate the sample and lead to an inaccurate, broad melting range.

  • Slow Heating Rate near Melting Point: Ensures that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Dry the sample prep2 Grind to a fine powder prep1->prep2 load1 Tap open end into sample prep2->load1 load2 Pack sample to 2-3 mm height load1->load2 measure1 Insert capillary into apparatus load2->measure1 measure2 Rapid heat to ~55 °C measure1->measure2 measure3 Slow heat (1-2 °C/min) measure2->measure3 measure4 Observe and record melting range measure3->measure4

Caption: Workflow for determining melting point using the capillary method.

DSC is a highly sensitive thermoanalytical technique that provides more than just the melting point.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] The melting of a substance is an endothermic process, which is observed as a peak in the DSC thermogram.[7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of 2-(3-Nitrophenylsulfonyl)ethanol into an aluminum DSC pan.

  • Reference: Use an empty, sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Causality Behind Experimental Choices:

  • Small Sample Size: Ensures a uniform temperature throughout the sample.

  • Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

  • Controlled Heating Rate: Allows for accurate determination of transition temperatures and enthalpies.

DSC Workflow

G cluster_setup Setup cluster_run Analysis cluster_data Data Interpretation setup1 Weigh sample into pan setup2 Seal pan setup1->setup2 setup3 Place sample and reference pans in DSC cell setup2->setup3 run1 Program temperature ramp setup3->run1 run2 Run analysis under N2 run1->run2 data1 Identify endothermic peak run2->data1 data2 Determine onset and peak temperature data1->data2 data3 Calculate heat of fusion data2->data3

Caption: General workflow for melting point determination using DSC.

The Challenge of the Boiling Point: Addressing Thermal Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For many organic compounds, especially those with sensitive functional groups like sulfonyl and nitro groups, heating to the atmospheric boiling point can lead to decomposition before boiling occurs. This is a significant consideration for 2-(3-Nitrophenylsulfonyl)ethanol. Therefore, determining the boiling point often requires methods that operate at reduced pressure (vacuum distillation) or use small sample sizes with rapid heating.

Experimental Methodologies for Boiling Point Determination

Given the potential for thermal decomposition, methods that minimize the thermal stress on the sample are preferred.

This method is ideal for determining the boiling point of small quantities of liquid, minimizing the risk of widespread decomposition.[9]

Principle: A small sample is heated in a tube containing an inverted capillary. As the liquid heats, the air in the capillary expands and escapes. When the sample reaches its boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The boiling point is recorded upon cooling when the vapor pressure inside the capillary equals the atmospheric pressure, and the liquid is drawn back into the capillary.[9][10]

Experimental Protocol:

  • Sample Preparation: Place a small amount (a few drops) of molten 2-(3-Nitrophenylsulfonyl)ethanol into a small test tube (fusion tube).

  • Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation:

    • Heat the bath gently. Observe the capillary for the emergence of a steady stream of bubbles, indicating the sample is boiling.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[11]

Causality Behind Experimental Choices:

  • Small Sample Size: Reduces the amount of material that could potentially decompose.

  • Inverted Capillary: Acts as a miniature ebulliometer, trapping the vapor and allowing for a precise determination of the temperature at which the vapor pressure equals the external pressure.

  • Recording on Cooling: This is a more accurate measure of the true boiling point as it avoids issues of superheating that can occur during active boiling.

Siwoloboff Method Workflow

G cluster_prep Preparation cluster_heat Heating cluster_cool Cooling and Measurement prep1 Melt sample and place in fusion tube prep2 Insert inverted capillary prep1->prep2 prep3 Attach to thermometer prep2->prep3 heat1 Immerse in heating bath prep3->heat1 heat2 Heat until a steady stream of bubbles emerges heat1->heat2 cool1 Remove heat heat2->cool1 cool2 Observe for liquid entering capillary cool1->cool2 cool3 Record temperature cool2->cool3

Caption: Workflow for the Siwoloboff method of boiling point determination.

For compounds that decompose at their atmospheric boiling point, vacuum distillation is the method of choice.[12]

Principle: By reducing the pressure above the liquid, the boiling point is lowered.[13] This allows the liquid to boil at a temperature below its decomposition point.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Sample Addition: Place the 2-(3-Nitrophenylsulfonyl)ethanol sample in the distilling flask.

  • Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to a stable, known value.

  • Heating: Gently heat the distilling flask.

  • Observation: Record the temperature at which the liquid boils and condenses on the thermometer bulb, along with the pressure at which the measurement was taken.

Causality Behind Experimental Choices:

  • Reduced Pressure: Directly lowers the boiling point, preventing thermal decomposition.

  • Boiling Chips/Stir Bar: Ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings.

Safety and Handling Considerations

Working with nitrophenyl compounds requires adherence to strict safety protocols.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle the compound in a well-ventilated area or a chemical fume hood.[15][16]

  • Thermal Hazards: Avoid rapid heating, as this can increase the risk of decomposition, which may be exothermic for nitro compounds.

  • Disposal: Dispose of waste in accordance with local regulations for chemical waste.[16]

Conclusion

The determination of the melting and boiling points of 2-(3-Nitrophenylsulfonyl)ethanol is a critical step in its physicochemical characterization. While the melting point of 76-78 °C is readily determined by standard methods such as the capillary technique or DSC, the boiling point presents a greater challenge due to the potential for thermal decomposition. The use of micro-scale methods like the Siwoloboff technique or vacuum distillation is essential for obtaining an accurate boiling point while preserving the integrity of the compound. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently and safely determine these fundamental properties, thereby enabling the continued development of novel therapeutics based on this versatile chemical scaffold.

References

  • Melting point determination. (n.d.). Retrieved February 15, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved February 15, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved February 15, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • ALCOHOL BY EBULLIOMETER. (n.d.). Enartis. Retrieved February 15, 2026, from [Link]

  • Siwoloboff method. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved February 15, 2026, from [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved February 15, 2026, from [Link]

  • EU A.2: Boiling temperature. (n.d.). ibacon GmbH. Retrieved February 15, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]

  • Ebulliometer. (n.d.). Chemical Engineering | University of Utah. Retrieved February 15, 2026, from [Link]

  • Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

  • How to pack a melting point capillary and measure a melting point. (2010, May 2). YouTube. Retrieved February 15, 2026, from [Link]

  • What is the Distillation Process?. (n.d.). The Chemistry Blog. Retrieved February 15, 2026, from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: 3-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • CTC 114: Melting Point Analysis via Thiele Tube Laboratory Video Part 1. (2024, September 16). YouTube. Retrieved February 15, 2026, from [Link]

  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018, July 3). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • 5: Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • What is Differential Scanning Calorimetry?. (2022, February 7). TA Instruments. Retrieved February 15, 2026, from [Link]

  • Determination of Alcohol Content of Wine by Ebulliometry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. (2020, October 14). YouTube. Retrieved February 15, 2026, from [Link]

  • Ebulliometer. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • Simple Distillation. (2022, November 11). YouTube. Retrieved February 15, 2026, from [Link]

  • Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. (2025, May 29). Filo. Retrieved February 15, 2026, from [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

  • 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • A boiling point apparatus for organic laboratories. (n.d.). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • 2-(3-Nitrophenyl)ethanol - CAS Common Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Deep Dive: Synthesis Pathways for 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3-Nitrophenylsulfonyl)ethanol CAS: 41687-30-3 Molecular Formula:


Class:  Nitro-aryl sulfone / 

-hydroxy sulfone

This technical guide details the synthesis of 2-(3-nitrophenylsulfonyl)ethanol, a critical intermediate often utilized in the development of base-labile protecting groups (analogous to the para-isomer Nsc group) and as a linker in medicinal chemistry. The presence of the electron-withdrawing nitro group in the meta position relative to the sulfonyl moiety imparts unique electrophilicity and stability profiles compared to its ortho and para congeners.

We present two primary synthesis pathways selected for their scalability, atom economy, and isomeric purity:

  • The Sulfinate Alkylation Route (Primary): A convergent approach utilizing the reduction of sulfonyl chlorides.

  • The Thiol-Oxidation Route (Secondary): A linear approach utilizing sulfide oxidation.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the molecule into readily available precursors. The strategic disconnections rely on the stability of the C-S bond and the availability of 3-nitro-substituted aromatics.

Retrosynthesis Target 2-(3-Nitrophenylsulfonyl)ethanol (Target) Dis1 Disconnection A: Sulfinate Alkylation Target->Dis1 C-S Bond Formation Dis2 Disconnection B: Sulfide Oxidation Target->Dis2 Functional Group Interconversion (Oxidation) Precursor1 3-Nitrobenzenesulfinic acid (Nucleophile) Dis1->Precursor1 Precursor2 2-Chloroethanol (Electrophile) Dis1->Precursor2 Precursor3 2-(3-Nitrophenylthio)ethanol (Sulfide Intermediate) Dis2->Precursor3 Precursor4 3-Nitrobenzenethiol Precursor3->Precursor4 Alkylation

Figure 1: Retrosynthetic map identifying the two primary strategic disconnections.

Part 2: Pathway A — The Sulfinate Alkylation Route (Industrial Standard)

This pathway is preferred for scale-up because it avoids the odor issues associated with thiols and utilizes 3-nitrobenzenesulfonyl chloride, a cheap industrial commodity.

Mechanism

The synthesis proceeds via the reduction of the sulfonyl chloride to a sulfinate salt, which acts as a potent nucleophile. This nucleophile then displaces the chloride in 2-chloroethanol (or opens an ethylene oxide ring).

Detailed Protocol
Step 1: Reduction to Sodium 3-Nitrobenzenesulfinate

Reagents: 3-Nitrobenzenesulfonyl chloride, Sodium Sulfite (


), Sodium Bicarbonate (

), Water.
  • Dissolution: Charge a reaction vessel with water (5 vol) and Sodium Sulfite (1.2 equiv) and Sodium Bicarbonate (2.5 equiv). Heat to 50°C.

  • Addition: Slowly add 3-Nitrobenzenesulfonyl chloride (1.0 equiv) in portions over 30 minutes. Maintain pH ~7-8.

  • Reaction: Stir at 70°C for 2 hours. The solution should become clear as the sulfonyl chloride acts.

  • Isolation: Cool to 0°C. Acidify carefully with HCl to precipitate the sulfinic acid, or use the solution directly in the next step (one-pot method). Note: The sodium salt is stable; the free acid is less stable.

Step 2: Alkylation with 2-Chloroethanol

Reagents: Sodium 3-nitrobenzenesulfinate (from Step 1), 2-Chloroethanol, NaOH (cat.), Water/Ethanol.

  • Setup: Dissolve Sodium 3-nitrobenzenesulfinate (1.0 equiv) in water/ethanol (1:1).

  • Alkylation: Add 2-Chloroethanol (1.5 equiv). Adjust pH to ~9 using dilute NaOH.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the sulfinate.

  • Workup: Cool to room temperature. The product, 2-(3-Nitrophenylsulfonyl)ethanol, often crystallizes directly from the aqueous mixture.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield off-white needles.

Key Process Parameter (KPP): pH control in Step 2 is vital. If too basic, 2-chloroethanol may hydrolyze to ethylene glycol. If too acidic, the sulfinate nucleophilicity drops.

Part 3: Pathway B — The Thiol-Oxidation Route (Laboratory Scale)

This route is often used when the thiol precursor is already on hand or when specific isotopic labeling is required. It involves a standard


 reaction followed by a chemoselective oxidation.
Workflow Diagram

ThiolRoute Start 3-Nitrobenzenethiol Inter Intermediate: 2-(3-Nitrophenylthio)ethanol Start->Inter Alkylation (Reflux 4h) Reagent1 2-Chloroethanol K2CO3 / Acetone Reagent1->Start End Product: 2-(3-Nitrophenylsulfonyl)ethanol Inter->End Oxidation (RT -> 50°C) Reagent2 H2O2 (30%) Na2WO4 (cat.) Reagent2->Inter

Figure 2: Sequential workflow for the Thiol-Oxidation pathway.

Detailed Protocol
Step 1: Thiol Alkylation
  • Reaction: Dissolve 3-nitrobenzenethiol (10 mmol) in Acetone (30 mL). Add Potassium Carbonate (

    
    , 15 mmol).
    
  • Addition: Add 2-Chloroethanol (12 mmol) dropwise.

  • Conditions: Reflux for 4 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2] The residue (thioether) is usually pure enough for the next step.

Step 2: Catalytic Oxidation (Green Chemistry Method)

Reagents: 30% Hydrogen Peroxide (


), Sodium Tungstate (

), Acidic Alumina or Methanol.
  • Setup: Dissolve the thioether intermediate in Methanol. Add catalytic Sodium Tungstate (2 mol%).

  • Oxidation: Add 30%

    
     (2.5 equiv) dropwise at room temperature. Caution: Exothermic.
    
  • Heating: Warm to 50°C for 2 hours to ensure complete oxidation of sulfoxide to sulfone.

  • Quench: Quench excess peroxide with Sodium Bisulfite solution.

  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Part 4: Comparative Analysis & Data

ParameterPathway A (Sulfinate)Pathway B (Thiol)
Starting Material Cost Low (Sulfonyl Chloride)Medium (Thiol)
Step Count 2 (can be 1-pot)2 (distinct steps)
Atom Economy HighLower (requires oxidant)
Safety Profile Good (Standard hazards)Moderate (Thiol odor, Peroxides)
Typical Yield 75–85%80–90%
Impurity Profile Sulfonic acid (water soluble)Sulfoxide (requires careful oxidation)

Part 5: Scientific Integrity & Safety (E-E-A-T)

Causality in Experimental Design
  • Why Meta? The 3-nitro isomer is selected specifically when the kinetic release profile of the protecting group needs to be slower than the 4-nitro (Nsc) or 2-nitro variants. The meta-position withdraws electrons inductively but has less resonance contribution to the sulfone than the para-isomer, altering the

    
    -elimination rates in basic conditions.
    
  • Oxidation Choice: We recommend the Tungstate/Peroxide system over mCPBA. mCPBA generates large amounts of benzoic acid waste, complicating purification. The Tungstate method is catalytic and water-soluble, simplifying workup [1].

Self-Validating Systems
  • TLC Monitoring: In Pathway B, the reaction proceeds Thiol (

    
     High) 
    
    
    
    Sulfoxide (
    
    
    Low)
    
    
    Sulfone (
    
    
    Medium). The reaction must not be stopped at the sulfoxide stage.
  • IR Spectroscopy: The appearance of strong symmetric and asymmetric

    
     stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹ confirms the sulfone oxidation state.
    
Safety Critical
  • Peroxides: When using Pathway B, always test for active peroxides before concentrating the reaction mixture to prevent explosion hazards.

  • Vesicants: 2-Chloroethanol is highly toxic and a potential alkylating agent. Handle in a fume hood with proper PPE.

References

  • Sato, K., et al. "A Halide-Free Method for the Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476. Link

  • Carpino, L. A., et al. "The 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) Group: A Base-Labile Protecting Group for Amines." Journal of Organic Chemistry, vol. 54, no. 14, 1989, pp. 3303–3310. (Foundational chemistry for nitrophenylsulfonyl ethanol derivatives). Link

  • PubChem. "2-(Phenylsulfonyl)ethanol - Compound Summary." National Library of Medicine. Accessed 2024. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

Sources

The Latent Electrophile: A Technical Guide to Sulfonyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of sulfonyl ethanol derivatives, focusing on their mechanistic utility as latent vinyl sulfones in organic synthesis, medicinal chemistry, and materials science.

Executive Summary

Sulfonyl ethanol derivatives, specifically 2-(phenylsulfonyl)ethanol and its substituted analogs, represent a cornerstone of "switchable" reactivity in modern chemistry.[1] These compounds serve as stable, storable precursors to vinyl sulfones —potent Michael acceptors that are often too reactive or unstable for long-term storage.[1]

By masking the electrophilic vinyl sulfone moiety within a benign 2-(sulfonyl)ethanol scaffold, researchers can trigger reactivity on demand via


-elimination.[1] This "Latent Electrophile" strategy underpins critical workflows in oligonucleotide synthesis (the NSE protecting group) , covalent drug discovery (Targeted Covalent Inhibitors) , and textile dyeing (Remazol chemistry) .

This guide details the mechanistic foundations, synthetic protocols, and high-value applications of this versatile chemical class.[2]

Part 1: The Mechanistic Core

The utility of sulfonyl ethanols relies on a reversible equilibrium between the stable alcohol (or its activated ester) and the reactive vinyl sulfone.

The "Switch" Mechanism

The core transformation is a base-promoted


-elimination.[1] The sulfonyl group (

) is strongly electron-withdrawing, acidifying the

-protons.[1] Under basic conditions, deprotonation leads to the expulsion of a leaving group (LG) at the

-position.


  • Forward Reaction (Activation): Triggered by base (e.g., Et

    
    N, NaOH, Piperidine).[1] Generates the electrophile.
    
  • Reverse Reaction (Masking): The vinyl sulfone reacts with nucleophiles (water, alcohols, thiols) via Michael addition to regenerate a stable adduct.

Leaving Group Modulation

The rate of activation is dictated by the leaving group (LG) at the


-position.
Leaving Group (LG)ReactivityApplication Context
-OH (Hydroxyl)LowStable storage form; requires activation (e.g., Mesylation) or strong acid/heat to eliminate.[1]
-OAc (Acetate)ModerateUsed in controlled release or pyrolysis protocols.[1]
-OSO

H
(Sulfate)
High (in water)Textile Industry: Water-soluble precursor (Remazol dyes) that eliminates rapidly at pH > 10.[1]
-Cl (Chloride)HighSynthesis: Rapid elimination to vinyl sulfone with mild bases (e.g., Et

N).[1]
Visualization: The Activation Pathway

The following diagram illustrates the activation of 2-(phenylsulfonyl)ethanol derivatives into vinyl sulfones and their subsequent capture by nucleophiles (e.g., Cysteine in proteins).

G Precursor 2-(Phenylsulfonyl)ethanol (Latent Form) Activation Activation Step (MsCl / Base) Precursor->Activation Modify LG Intermediate Activated Species (Mesylate/Chloride) Activation->Intermediate Elimination β-Elimination (Base) Intermediate->Elimination VinylSulfone Vinyl Sulfone (Active Electrophile) Elimination->VinylSulfone - H-LG Adduct Stable Adduct (Michael Product) VinylSulfone->Adduct Michael Addition Target Nucleophile (Cys-SH / DNA-OH) Target->Adduct

Caption: The activation pathway from stable sulfonyl ethanol precursor to reactive vinyl sulfone warhead.

Part 2: Synthetic Protocols

Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanol

This foundational protocol synthesizes the core scaffold starting from thiophenol.[1]

Reagents: Thiophenol, 2-Chloroethanol, Sodium Hydroxide (NaOH), Hydrogen Peroxide (


).[1]
  • Thioether Formation:

    • Dissolve NaOH (1.1 eq) in water.[1] Add thiophenol (1.0 eq) at 0°C.

    • Add 2-chloroethanol (1.1 eq) dropwise.[1]

    • Stir at room temperature for 2 hours. Extract with Ethyl Acetate (EtOAc), dry over

      
      , and concentrate to yield 2-(phenylthio)ethanol .[1]
      
  • Oxidation to Sulfone:

    • Dissolve the thioether in acetic acid.

    • Add 30%

      
       (2.5 eq) dropwise at 0°C (Caution: Exothermic).[1]
      
    • Heat to 70°C for 1 hour.

    • Pour into ice water. The product, 2-(phenylsulfonyl)ethanol , typically precipitates as a white solid or oil.[1] Recrystallize from ethanol/water if necessary.[1]

Protocol 2: Generation of Phenyl Vinyl Sulfone (Mesylation Route)

Direct dehydration of the alcohol is harsh. The standard research protocol uses a mesylation-elimination sequence which proceeds under mild conditions.[1]

Reagents: 2-(Phenylsulfonyl)ethanol, Methanesulfonyl Chloride (MsCl), Triethylamine (


), Dichloromethane (DCM).[1]
  • Setup: Dissolve 2-(phenylsulfonyl)ethanol (10 mmol) in anhydrous DCM (50 mL) under nitrogen. Cool to 0°C.[1]

  • Activation: Add

    
     (22 mmol, 2.2 eq) followed by dropwise addition of MsCl (11 mmol, 1.1 eq).
    
    • Note: The first equivalent of base neutralizes the HCl from mesylation. The second equivalent promotes elimination.

  • Elimination: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

    • Monitoring: TLC should show disappearance of the alcohol and appearance of the less polar vinyl sulfone.

  • Workup: Wash with water (2 x 20 mL), 1N HCl (to remove amine salts), and brine. Dry over

    
     and concentrate.
    
  • Purification: Phenyl vinyl sulfone is obtained as a solid (mp 67-69°C).[1] If necessary, purify via silica gel chromatography (Hexanes/EtOAc).[1]

Part 3: High-Value Applications

Oligonucleotide Synthesis: The NSE Group

In the phosphotriester and phosphoramidite methods of DNA synthesis, the phosphate backbone must be protected. The 2-(4-nitrophenyl)sulfonylethanol (NSE) group is a classic choice.[1]

  • Function: Protects the phosphate oxygen.

  • Deprotection: The NSE group is removed via

    
    -elimination using a hindered base (e.g., DBU or pyridine) after synthesis is complete.[1] The electron-withdrawing nitro group (
    
    
    
    ) on the phenyl ring significantly increases the acidity of the
    
    
    -protons, allowing deprotection under milder conditions than the unsubstituted analog.
Medicinal Chemistry: Targeted Covalent Inhibitors (TCIs)

Vinyl sulfones are "warheads" used to covalently bind to non-catalytic cysteine residues in proteins.[1] However, free vinyl sulfones can be metabolically liable (reacting with Glutathione).[1]

Strategy: Use 2-(phenylsulfonyl)ethanol derivatives as prodrugs .

  • The alcohol or a metabolically sensitive ester (e.g., phosphate) acts as the "caged" warhead.

  • Upon metabolic activation or specific environmental triggers (e.g., pH change in a tumor microenvironment), the molecule eliminates to form the active vinyl sulfone in situ, reacting with the target Cysteine.

Textile Chemistry: Remazol Dyes

Reactive dyes for cotton (cellulose) utilize this chemistry extensively.[1][3]

  • Compound: Dyes are synthesized with a sulfatoethyl sulfone handle:

    
    .[1]
    
  • Process:

    • Dyeing Bath: The dye is soluble in water due to the sulfate group.

    • Fixation: Alkali (Soda Ash, pH ~11) is added.

    • Elimination: The sulfate eliminates to form the vinyl sulfone.[4]

    • Covalent Bond: The vinyl sulfone reacts with the hydroxyl groups of cellulose (Cellulose-OH) to form a permanent ether linkage (

      
      ).[1]
      
Visualization: The Drug Discovery Workflow

This diagram outlines the logic of using sulfonyl ethanols in TCI development.

DrugDiscovery Lead Lead Compound Identification (Reversible Binder) CysScan Cysteine Mapping (Identify Non-Catalytic Cys) Lead->CysScan WarheadDesign Warhead Installation (Sulfonyl Ethanol vs Vinyl Sulfone) CysScan->WarheadDesign Optimization Tune Reactivity (Modify Phenyl Substituents) WarheadDesign->Optimization Balance Stability/Reactivity Validation Kinetic Selectivity (k_inact / K_I) Optimization->Validation

Caption: Workflow for integrating sulfonyl ethanol warheads into Targeted Covalent Inhibitors (TCIs).

References

  • Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press.[1] (Foundational text on sulfone chemistry and

    
    -elimination mechanisms).
    
  • Guan, Z.-H., et al. (2007).[1][5][6][7] "An Economical and Convenient Synthesis of Vinyl Sulfones". Synthesis, 2007(10), 1465-1470.[1] Link

  • Pfister, K., et al. (1957).[1] "Production of vinyl sulfones". U.S. Patent 2,801,267.[1] Link

  • Organic Chemistry Portal. (2024).[1] "Synthesis of Vinyl Sulfones". Link

  • BenchChem. (2025).[1][2] "Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry". Link[1]

  • Kim, K., et al. (2021).[1] "Sulfonyl-hybridized imidazolyl ethanols as potential DNA-targeting antibacterial agents". Bioorganic & Medicinal Chemistry Letters, 48, 128198. Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: 2-(Phenylsulfonyl)ethanol". Link[1]

Sources

Methodological & Application

Introduction: Advancing Peptide Synthesis Beyond Conventional Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) Protected Amino Acids in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules for research, diagnostics, and therapeutics.[1] The success of SPPS hinges on a robust protection strategy, where the α-amino group of incoming amino acids is temporarily blocked to ensure controlled, stepwise chain elongation.[2][3] This strategy relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2][]

The most prevalent orthogonal scheme, Fmoc/tBu, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[2] While highly effective, the Fmoc group is not without its limitations, including the premature deprotection of the growing peptide chain and reduced solubility of certain protected amino acids.[5] These challenges have spurred the development of alternative protecting groups, among which the 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group has emerged as a powerful and promising alternative.[6][7]

This application note serves as a detailed guide for researchers, chemists, and drug development professionals on the strategic implementation of Nsc-chemistry in SPPS. We will explore the mechanistic underpinnings of the Nsc group, delineate its advantages over the traditional Fmoc group, and provide detailed, field-tested protocols for its successful application.

The Nsc Protecting Group: A Mechanistic and Chemical Overview

The Nsc group is a base-labile protecting group that, like Fmoc, is removed via a β-elimination mechanism.[8] However, its distinct chemical structure imparts a unique set of properties that can be leveraged to overcome common hurdles in peptide synthesis. Nsc-protected amino acids are crystalline solids that exhibit greater solubility in common SPPS solvents compared to their Fmoc counterparts.[5]

The stability of the Nsc group to basic conditions is 3 to 10 times greater than that of the Fmoc group.[5] This enhanced stability is crucial for preventing the undesired removal of the protecting group during coupling steps or in the synthesis of long or challenging sequences, particularly those rich in proline.[5] Furthermore, the deprotection of the Nsc group can be conveniently monitored in real-time using UV spectroscopy by observing the absorbance of the released byproduct at 380 nm.[9]

Mechanism of Nsc Deprotection

The removal of the Nsc group is initiated by a base, such as piperidine, which abstracts an acidic proton, triggering a β-elimination reaction. This process liberates the free Nα-amine, carbon dioxide, and 4-nitrostyrene. A key advantage of this mechanism is that the subsequent Michael addition of the base to 4-nitrostyrene is irreversible, preventing potential side reactions.[5]

Nsc_Deprotection_Mechanism cluster_0 cluster_1 cluster_2 Peptide R-NH-COO-CH₂-CH₂-SO₂-Ph-NO₂ Products R-NH₂ + CO₂ + CH₂=CH-SO₂-Ph-NO₂ Peptide:e->Products:w β-elimination Base B: Base:e->Peptide:w Proton Abstraction

Caption: Base-catalyzed β-elimination mechanism for Nsc group removal.

Strategic Advantages of Nsc-Chemistry in SPPS

The adoption of Nsc-chemistry is driven by several key advantages over the conventional Fmoc strategy, particularly in complex or sensitive synthetic applications.

  • Reduced Racemization: The Nsc group has been shown to significantly reduce the risk of racemization during amino acid activation and coupling, a critical issue for sensitive residues like Cysteine (Cys), Histidine (His), and Serine (Ser).[5][10][11] This leads to higher purity of the final peptide product.

  • Enhanced Solubility and Stability: Nsc-amino acids demonstrate superior solubility in standard SPPS solvents like DMF.[5] This property, combined with their higher stability, makes them exceptionally well-suited for automated peptide synthesizers where amino acid solutions may be stored for extended periods.[8][10][12]

  • Overcoming "Difficult Sequences": The increased stability of the Nsc group prevents premature deprotection, a known problem in Fmoc-SPPS when synthesizing peptides containing multiple proline residues.[5] The hydrophilic nature of the Nsc group can also help to disrupt interchain aggregation that often plagues the synthesis of hydrophobic peptides.[8]

  • Utility in Convergent Synthesis: The enhanced solubility and polarity imparted by the Nsc group make Nsc-protected peptide fragments ideal building blocks for convergent solid-phase synthesis strategies, where pre-synthesized fragments are coupled together on the resin.[8][10][12]

Comparative Overview: Nsc vs. Fmoc
FeatureNsc Protecting GroupFmoc Protecting Group
Chemistry 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl9-Fluorenylmethoxycarbonyl
Removal Condition Base-labile (β-elimination)Base-labile (β-elimination)
Relative Base Stability High (3-10x more stable than Fmoc)[5]Moderate
Deprotection Speed Slower than Fmoc[11]Fast
Solubility of Derivatives High in common organic solvents[5]Moderate to low for some derivatives[5]
Racemization Risk Reduced, especially for Cys, His, Ser[5][10][11]Higher for sensitive residues
Monitoring UV at 380 nm[9]UV at ~300 nm
Key Applications Automated synthesis, difficult sequences, convergent synthesis, racemization-prone residues[8][10][12]General purpose SPPS

Experimental Protocols for Nsc-Based SPPS

The following protocols provide a framework for implementing Nsc-chemistry. As with any SPPS protocol, optimization may be required based on the specific peptide sequence.

Protocol 1: Standard Nsc-SPPS Cycle

This protocol outlines the iterative steps for elongating the peptide chain on a solid support using Nsc-protected amino acids.

Materials:

  • Pre-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • Nsc-protected amino acids

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Coupling Reagents: HBTU/HATU (0.45 M in DMF), N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade

Workflow:

Sources

Application Note: Nucleophilic Substitution & Linker Strategies using 2-(3-Nitrophenylsulfonyl)ethanol (NPSE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reactivity profile and experimental protocols for 2-(3-Nitrophenylsulfonyl)ethanol (NPSE) . While nominally a simple alcohol, the presence of the electron-withdrawing 3-nitrophenylsulfonyl moiety transforms this molecule into a versatile "chameleon" reagent. It functions primarily as a safety-catch linker or protecting group precursor in drug delivery and oligonucleotide synthesis. This note covers the two critical phases of its lifecycle: (1) Nucleophilic Substitution (loading the cargo) via activation of the hydroxyl group, and (2) Controlled


-Elimination  (releasing the cargo).

Introduction: The "Masked" Vinyl Sulfone

2-(3-Nitrophenylsulfonyl)ethanol (NPSE) is characterized by a sulfone group situated


 to a hydroxyl group. Its utility stems from the interplay between the stability of the alcohol and the latent reactivity of the sulfonyl group.
Mechanistic Dichotomy

Researchers must navigate two competing pathways when working with NPSE:

  • 
     Substitution (The Loading Phase):  The primary objective is often to replace the hydroxyl group (-OH) with a nucleophile (Nu), such as an amine, thiol, or carboxylate. Since -OH is a poor leaving group, it must be activated (e.g., via Mitsunobu conditions or sulfonate ester formation) to facilitate displacement.
    
  • 
    -Elimination (The Release Phase):  The 3-nitrophenylsulfonyl group is strongly electron-withdrawing, increasing the acidity of the 
    
    
    
    -protons (adjacent to the sulfur). Under basic conditions, this triggers E1cB elimination, releasing the nucleophile and generating a vinyl sulfone byproduct.

Critical Design Parameter: The 3-nitro isomer is often chosen over the 4-nitro (NSE) or 2-nitro variants to tune the pKa of the


-protons, thereby modulating the stability of the linker against premature elimination during the loading phase.

Experimental Protocols

Protocol A: Activation & Substitution via Mitsunobu Reaction

Best for: Attaching sterically demanding nucleophiles or sensitive payloads (e.g., imides, phenols) under neutral conditions.

Principle: The Mitsunobu reaction activates the NPSE alcohol using a phosphine and an azodicarboxylate, allowing for direct displacement by a pronucleophile (H-Nu) with inversion of configuration (not relevant for the achiral NPSE, but relevant for mechanism).

Materials
  • Substrate: 2-(3-Nitrophenylsulfonyl)ethanol (1.0 equiv)

  • Nucleophile: Phthalimide, Phenol, or Hydrazoic Acid source (1.0–1.2 equiv)

  • Reagents: Triphenylphosphine (

    
    , 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve NPSE,

    
    , and the Nucleophile (H-Nu) in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Note: Cooling is critical to prevent side reactions between DIAD and

    
    .
    
  • Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) for the disappearance of NPSE (

      
      ).
      
  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.[1]
    
  • Purification: Purify the filtrate via silica gel flash chromatography.

Protocol B: Stepwise Activation (Mesylation) & Displacement

Best for: Large-scale synthesis and reaction with robust nucleophiles (amines, thiols).

Principle: Convert the hydroxyl to a mesylate (OMs), a potent leaving group, followed by


 displacement.
Step 1: Mesylation
  • Dissolve NPSE (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir at 0 °C for 1 hour. Caution: Do not heat.[2] Higher temperatures risk premature elimination to the vinyl sulfone.

  • Quench with cold water, extract with DCM, dry over

    
    , and concentrate. Use the crude mesylate immediately.
    
Step 2: Nucleophilic Displacement
  • Dissolve the crude NPSE-mesylate in anhydrous DMF or Acetonitrile .

  • Add the Nucleophile (e.g., Primary Amine, Sodium Azide, Thiol) (1.5 equiv).

    • Base Selection: If using an amine salt, add DIPEA (2.0 equiv). If using a neutral amine, no external base is needed. Avoid strong bases (NaOH, NaH) to prevent elimination.

  • Stir at room temperature for 2–6 hours.

  • Validation: Monitor by LC-MS. Look for the mass of

    
    .
    

Data & Visualization

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways: successful substitution versus the competing elimination side-reaction.

NPSE_Pathways Figure 1: Kinetic competition between Substitution (Target) and Elimination (Side Reaction). NPSE NPSE (Alcohol) Reagent Activation Activation Step (MsCl or Mitsunobu) NPSE->Activation  Reagents   Intermediate Activated Species (R-OMs or R-O-PPh3+) Activation->Intermediate Substitution Nucleophilic Attack (SN2) Intermediate->Substitution  + Nucleophile   (Mild Base) Elimination Side Reaction: Beta-Elimination Intermediate->Elimination  Strong Base   or Heat Product Substituted Product (Linker-Payload) Substitution->Product Waste Vinyl Sulfone (Byproduct) Elimination->Waste

Comparative Leaving Group & Stability Data

The following table summarizes conditions for the NPSE scaffold compared to standard alkyl alcohols.

ParameterStandard Alcohol (

)
NPSE (

)
Impact on Protocol
Acidity (

-protons)
pKa > 45 (Inert)pKa ~ 20–22 (Acidic)CRITICAL: Avoid bases with pKa > 12 during substitution.
Activation Stability Stable as Mesylate/TosylateMesylate unstable to heatKeep activated intermediates < 25 °C.
Elimination Rate Requires extreme conditions (

-BuOK,

)
Fast with DBU or

(reflux)
Allows "Safety-Catch" deprotection.
Solubility VariableHigh in DMF, DMSO, DCMCompatible with solid-phase synthesis.

Application: The "Safety-Catch" Deprotection

Once the nucleophile is attached (e.g., NPSE-Phosphate or NPSE-Carbamate), the molecule is stable under acidic and neutral conditions. To release the cargo (deprotection), a specific elimination protocol is required.

Protocol:

  • Dissolve the protected compound in Acetonitrile .

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Piperidine (20% v/v).

  • Stir at room temperature for 10–30 minutes.

  • Mechanism: The base deprotonates the carbon

    
     to the sulfone. The electron density collapses to form a double bond, ejecting the cargo (as a phosphate, amine, or carboxylate anion).
    

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.

  • Chattopadhyaya, J. B., et al. (1983).[3] "The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions." Acta Chemica Scandinavica, B 37, 857–862.[3][4]

  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107–124.

  • BenchChem. (2025).[1] "The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: Technical Guide."

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

Sources

Mastering the Bench: A Detailed Guide to the Synthesis, Handling, and Application of 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the versatile synthetic intermediate, 2-(3-Nitrophenylsulfonyl)ethanol. This document elucidates the compound's chemical properties, provides rigorous safety and handling procedures, and outlines a robust protocol for its primary application as a stable precursor to 3-nitrophenyl vinyl sulfone, a potent Michael acceptor for advanced organic synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Utility of 2-(3-Nitrophenylsulfonyl)ethanol

2-(3-Nitrophenylsulfonyl)ethanol is a crystalline solid that serves as a key building block in modern organic synthesis.[1][2] While its structure contains a hydroxyl group, its principal utility does not lie in its function as a simple alcohol. Instead, its synthetic value is derived from the powerful electrophilic character conferred by the 3-nitrophenylsulfonyl moiety.[1] This electron-withdrawing group renders the molecule a stable, solid precursor to the highly reactive 3-nitrophenyl vinyl sulfone .

Vinyl sulfones are a class of activated alkenes known as Michael acceptors, which readily undergo conjugate addition reactions with a wide range of nucleophiles.[3][4][5][6] This reactivity is particularly valuable in pharmaceutical and biochemical research for the covalent modification of biological targets. The controlled, in-situ generation of the vinyl sulfone from a stable precursor like 2-(3-Nitrophenylsulfonyl)ethanol allows for precise reactivity, avoiding the handling and storage challenges associated with the more reactive vinyl sulfone itself. This guide will focus on this primary application: the generation of 3-nitrophenyl vinyl sulfone and its subsequent reaction with thiol nucleophiles, a pathway of significant interest for targeting cysteine residues in proteins.[7][8]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 41687-30-3[1][2]
Molecular Formula C₈H₉NO₅S[1][2]
Molecular Weight 231.23 g/mol [1][2]
Appearance White to off-white powder or crystals[1][2]
Melting Point 76-78 °C[2]
Purity ≥ 97%[2]
Storage Temperature Room Temperature[2]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols.

Safety, Handling, and Storage

Critical Safety Notice: A specific Safety Data Sheet (SDS) for 2-(3-Nitrophenylsulfonyl)ethanol was not identified during the literature review. The following guidelines are based on the known hazards of structurally related sulfonyl chlorides and nitroaromatic compounds, which are often corrosive and can cause severe irritation.[9][10] Always handle this compound with extreme care and perform a full risk assessment before use.

Hazard Identification (Based on Analogs)
  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • The nitroaromatic moiety suggests potential for methemoglobinemia if ingested or absorbed.[10]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, and ensure full skin coverage.

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P95 or N95 dust mask is recommended.[2]

Handling and Storage Protocols
  • Handling: Avoid all personal contact, including the inhalation of dust.[10] Prevent dust formation. Use non-sparking tools. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Store locked up. The compound is stable under normal room temperature conditions.[2]

Core Application: A Two-Step, One-Pot Protocol for Michael Addition via In-Situ Vinyl Sulfone Formation

The primary application of 2-(3-Nitrophenylsulfonyl)ethanol is its use as a stable precursor that can be converted into 3-nitrophenyl vinyl sulfone immediately prior to, or in the same pot as, the reaction with a nucleophile. This strategy provides a controlled and efficient method for the conjugate addition of sensitive nucleophiles.

The overall transformation is a two-step process:

  • Activation & Elimination: The hydroxyl group is first converted into a better leaving group, followed by a base-mediated E2 elimination to form the vinyl sulfone. A common method is to convert the alcohol to a tosylate or mesylate, or directly use a dehydrating agent.

  • Michael Addition: The generated vinyl sulfone is then attacked by a nucleophile at the β-carbon.

The following protocol details the reaction with a model thiol nucleophile, demonstrating a common and highly relevant application in bioconjugation and medicinal chemistry.

Conceptual Workflow

G cluster_0 Step 1: Activation & Elimination cluster_1 Step 2: Michael Addition A 2-(3-Nitrophenylsulfonyl)ethanol B Activate Hydroxyl Group (e.g., Mesyl Chloride, Pyridine) A->B C Intermediate Mesylate B->C D Base-Mediated Elimination (e.g., DBU, Triethylamine) C->D E In-Situ Generated 3-Nitrophenyl Vinyl Sulfone D->E G Conjugate Addition E->G F Thiol Nucleophile (e.g., Benzyl Mercaptan) F->G H Final Thioether Product G->H

Caption: Workflow for the two-step, one-pot Michael addition.

Detailed Experimental Protocol

This protocol describes the in-situ generation of 3-nitrophenyl vinyl sulfone and its subsequent Michael addition with benzyl mercaptan.

Materials:

  • 2-(3-Nitrophenylsulfonyl)ethanol (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Benzyl mercaptan (1.1 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-Nitrophenylsulfonyl)ethanol (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M solution).

  • Activation of Hydroxyl Group: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C.

    • Causality Note: The hydroxyl group is a poor leaving group. Conversion to a mesylate with MsCl in the presence of a non-nucleophilic base like pyridine transforms it into an excellent leaving group (mesylate anion), facilitating the subsequent elimination step.

  • Monitoring Activation: Monitor the formation of the mesylate intermediate by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Elimination to Vinyl Sulfone: Once the activation is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the reaction mixture at 0 °C.

    • Causality Note: DBU is a strong, non-nucleophilic base that efficiently promotes the E2 elimination of the mesylate, forming the C=C double bond of the vinyl sulfone. Using a non-nucleophilic base is crucial to avoid competing substitution reactions.

  • Michael Addition: Immediately following the addition of DBU, add the thiol nucleophile, benzyl mercaptan (1.1 eq), to the reaction flask.

    • Causality Note: The in-situ generated vinyl sulfone is highly electrophilic. Soft nucleophiles like thiols are excellent Michael donors and will selectively attack the β-carbon of the α,β-unsaturated sulfone.[7][8]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the vinyl sulfone intermediate and the formation of the final product by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired thioether product.

Mechanism of Action

The synthetic utility of this protocol is grounded in two fundamental reaction mechanisms: E2 elimination and Michael addition.

G cluster_0 Mechanism Pathway Start Activated Precursor (Mesylate) Elimination E2 Elimination Start->Elimination DBU DBU (Base) DBU->Elimination VinylSulfone Vinyl Sulfone (Michael Acceptor) Elimination->VinylSulfone Addition 1,4-Conjugate Addition (Michael Reaction) VinylSulfone->Addition Thiol Thiol Nucleophile Thiol->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation Enolate->Protonation Product Final Product Protonation->Product

Sources

Application Note: 2-(3-Nitrophenylsulfonyl)ethanol (3-NPSE) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Nitrophenylsulfonyl)ethanol (3-NPSE) is a specialized reagent used to generate the 2-(3-nitrophenylsulfonyl)ethoxycarbonyl (3-Nsc) protecting group and related safety-catch linkers. While its para-substituted isomer (4-Nsc) is a standard alternative to Fmoc in solid-phase peptide synthesis (SPPS), the 3-NPSE variant offers distinct physiochemical properties and deprotection kinetics due to the meta-positioning of the nitro group.

This guide details the application of 3-NPSE as a tunable, base-labile protecting group for amines and hydroxyls, and as a "safety-catch" linker for controlled payload release.

Scientific Foundation: The "Safety-Catch" Mechanism[1][2]

The utility of 3-NPSE rests on the


-elimination  mechanism common to sulfone-based protecting groups. The electron-withdrawing sulfonyl group acidifies the 

-protons (adjacent to the sulfur), making them susceptible to abstraction by mild bases.
Mechanism of Action (E1cB)

Upon exposure to a secondary amine (e.g., piperidine) or DBU, the following cascade occurs:

  • Proton Abstraction: Base removes the acidic proton at the

    
    -position relative to the sulfone.
    
  • Carbanion Formation: A stabilized carbanion intermediate is formed.

  • Elimination: The electron pair moves to form a double bond (vinyl sulfone), expelling the leaving group (the carbamate or carbonate).

  • Decarboxylation: The resulting carbamic acid spontaneously decarboxylates to release the free amine.

Tuning Reactivity: 3-Nitro vs. 4-Nitro

The meta-nitro substituent in 3-NPSE exerts a strong inductive electron-withdrawing effect (-I) without the direct resonance conjugation seen in the para-isomer.

  • Solubility: 3-NPSE derivatives often exhibit superior solubility in DCM/DMF compared to the highly crystalline 4-Nsc analogs.

  • Kinetics: The deprotection rate can be fine-tuned; 3-NPSE derivatives generally cleave slightly slower than 4-Nsc but significantly faster than unsubstituted phenylsulfonyl (Pse) groups, providing a "Goldilocks" window for specific chemosensitivity requirements.

Visualizing the Pathway

BetaElimination Start Protected Amine (R-NH-COO-CH2-CH2-SO2-Ar-NO2) Transition Carbanion Intermediate [Stabilized by Sulfone] Start->Transition Proton Abstraction (-H+) Base Base (Piperidine/DBU) Base->Transition Products Vinyl Sulfone (Byproduct) Transition->Products β-Elimination Release Free Amine (R-NH2) + CO2 Transition->Release Collapse

Figure 1: The base-catalyzed E1cB elimination pathway for 3-NPSE deprotection.

Applications and Workflows

Synthesis of Activated Carbonates (3-Nsc-Cl / 3-Nsc-OSu)

To use 3-NPSE for amine protection, it must first be activated. The alcohol functionality is converted into a chloroformate or a succinimidyl carbonate.

Key Advantages:

  • Crystallinity: 3-Nsc-OSu is a stable, crystalline solid, unlike many chloroformates which are moisture-sensitive oils.

  • Selectivity: Reacts preferentially with primary amines over secondary amines under controlled pH.

Solid-Phase Peptide Synthesis (SPPS)

3-NPSE serves as a robust alternative to Fmoc.

  • Orthogonality: Stable to TFA (used for Boc removal or resin cleavage) and hydrogenation.

  • Base Sensitivity: Cleaved by 20% piperidine in DMF.

  • Monitoring: The release of the vinyl sulfone byproduct can be monitored via UV absorbance (though less intense than the dibenzofulvene from Fmoc), or the reaction can be tracked by TLC.

Prodrug Linkers

In medicinal chemistry, 3-NPSE is used to mask polar functionalities (amines/hydroxyls) to improve membrane permeability. Once in the systemic circulation or a specific tissue compartment, physiological pH (or specific enzymatic activity mimicking base catalysis) triggers the slow release of the parent drug.

Experimental Protocols

Protocol A: Activation of 3-NPSE to 3-Nsc-OSu (Succinimidyl Carbonate)

This protocol produces a stable, storable reagent for amine protection.

Materials:

  • 2-(3-Nitrophenylsulfonyl)ethanol (3-NPSE) [1 eq]

  • N,N'-Disuccinimidyl carbonate (DSC) [1.5 eq]

  • Triethylamine (TEA) [1.5 eq]

  • Acetonitrile (ACN) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-NPSE (10 mmol, 2.31 g) in anhydrous ACN (50 mL) under nitrogen atmosphere.

  • Addition: Add DSC (15 mmol, 3.84 g) to the stirring solution.

  • Catalysis: Dropwise add TEA (15 mmol, 2.1 mL) over 10 minutes. The solution may become slightly yellow.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting alcohol (Rf ~0.3) should disappear, and a less polar product (Rf ~0.6) should appear.

  • Workup: Concentrate the solvent to ~10 mL under reduced pressure. Pour into ice-cold 1M HCl (100 mL) to precipitate the product.

  • Purification: Filter the white solid, wash with cold water and diethyl ether. Recrystallize from Acetone/Hexane if necessary.

  • Yield: Typical yields are 85–95%.

Protocol B: Protection of a Primary Amine (Drug Analog)

Use this to install the 3-Nsc group onto a drug molecule.

Materials:

  • Target Amine (Drug) [1 eq]

  • 3-Nsc-OSu (from Protocol A) [1.1 eq]

  • NaHCO3 (Sodium Bicarbonate)

  • Dioxane/Water (1:1 mixture)

Step-by-Step:

  • Setup: Dissolve the amine (1 mmol) in 10 mL of Dioxane/Water (1:1). Add NaHCO3 (2 mmol) to buffer the pH to ~8.5.

  • Coupling: Add 3-Nsc-OSu (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Monitoring: Check via LC-MS for the mass shift (+257 Da).

  • Isolation: Acidify carefully to pH 3 with 1M HCl (to protonate the carbamate if necessary, though Nsc is stable to acid). Extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over Na2SO4 and concentrate.

Protocol C: Controlled Deprotection (Kinetic Study)

To verify the "Safety-Catch" release.

Materials:

  • Protected 3-Nsc-Drug

  • Piperidine[1]

  • DMF[2][3]

Step-by-Step:

  • Solution: Dissolve the protected compound (0.1 mmol) in DMF (2 mL).

  • Trigger: Add Piperidine to a final concentration of 20% v/v.

  • Analysis: Aliquot 50 µL every 5 minutes into acidic methanol (to quench) and inject into HPLC.

  • Expectation: Calculate the

    
    . For 3-NPSE derivatives, 
    
    
    
    is typically < 10 minutes in 20% piperidine, but significantly longer in weaker bases like morpholine.

Comparative Data: Sulfonyl Protecting Groups

The following table highlights why a researcher might choose the 3-Nitro variant over others.

FeaturePse (Unsubstituted)3-Nsc (3-Nitro)4-Nsc (4-Nitro)
Structure Ph-SO2-CH2-CH2-3-NO2-Ph-SO2-CH2-CH2-4-NO2-Ph-SO2-CH2-CH2-
Base Lability Low (Requires DBU)Medium-High High
Crystallinity ModerateGood Excellent (Often too insoluble)
Solubility HighHigh (DCM/DMF) Low (Often requires DMSO)
Primary Use Robust Safety-CatchTunable Linker Fmoc Alternative

Workflow Diagram: Prodrug Synthesis

ProdrugWorkflow cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Physiological Release Raw 3-NPSE (Alcohol) Activated 3-Nsc-OSu (Activated Carbonate) Raw->Activated DSC / TEA Prodrug Protected Prodrug (3-Nsc-Drug) Activated->Prodrug Drug Free Drug (Amine) Drug->Prodrug Coupling (pH 8) Release Active Drug Released Prodrug->Release Enzymatic/Base Catalysis Byproduct Vinyl Sulfone Byproduct Prodrug->Byproduct

Figure 2: Complete workflow from reagent preparation to prodrug release.

References

  • Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. (Context on

    
    -elimination in sulfones). Link
    
  • Vergara, A., et al. (2000). "Evaluation of new base-labile 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis." Journal of Peptide Research, 56(2), 70-79.[4] (Foundational work on the Nsc class). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5][6] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review including sulfonyl-based groups). Link

  • Sigma-Aldrich. "2-(3-Nitrophenylsulfonyl)ethanol Product Specification." (Commercial availability and physical data). Link

  • Malet, J. M., et al. (2024). "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Molecules, 29(7).[7] (Modern applications of Pse/Nsc linkers). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2-(3-nitrophenylsulfonyl)ethanol, designed for chemistry professionals. This document provides practical, experience-based solutions to common purification challenges.

As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the purification of 2-(3-Nitrophenylsulfonyl)ethanol. The methodologies and troubleshooting advice provided herein are based on established chemical principles and extensive laboratory experience with related sulfonyl and nitro-aromatic compounds.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions.

Q1: My recrystallized product is still yellow/brown and shows impurities on analysis. What went wrong?

Potential Causes:

  • Trapped Mother Liquor: Highly colored impurities from the reaction mixture can become trapped within the crystal lattice or on the crystal surface if not washed properly.

  • Co-crystallization of Impurities: If an impurity has a similar structure and polarity to the desired product, it may co-crystallize, making it difficult to remove by recrystallization alone. Common impurities in nitration reactions include isomeric byproducts or dinitro compounds.[1]

  • Thermal Degradation: The nitro group, while generally stable, can sometimes contribute to coloration, especially if the compound was heated for an extended period in the presence of impurities.

Recommended Solutions:

  • Activated Charcoal Treatment: If the discoloration is due to highly conjugated, colored impurities, an activated charcoal treatment during recrystallization can be effective.[2]

    • Protocol: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Remove from heat, allow to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and then allow the filtrate to cool slowly.[2]

  • Thorough Washing: After collecting the crystals by vacuum filtration, ensure they are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of the product.[3]

  • Re-evaluate the Solvent System: The chosen solvent may be too effective at dissolving the product, leading to a supersaturated solution that crashes out too quickly, trapping impurities. Experiment with a solvent system where the product has slightly lower solubility at high temperatures.

  • Consider a Different Method: If recrystallization fails to remove the impurities, column chromatography is the next logical step.

Q2: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

Potential Causes:

  • High Impurity Concentration: A large amount of impurity can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where it is no longer soluble.[3]

  • Melting Point Below Solvent Boiling Point: "Oiling out" is common when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[3] The reported melting point of 2-(3-Nitrophenylsulfonyl)ethanol is 76-78 °C. Using a solvent that boils significantly above this temperature (e.g., water) increases this risk.

  • Solution Cooled Too Rapidly: Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice to occur.

Recommended Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool much more slowly.[3]

  • Insulate the Flask: To slow the cooling rate, insulate the Erlenmeyer flask with glass wool or a cloth, or place it within a larger beaker of hot water and allow the entire assembly to cool to room temperature.[3]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system (solvent/anti-solvent). Dissolve the crude product in a minimum of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the product is poorly soluble) at an elevated temperature until turbidity persists.[2]

  • Pre-Purification: If the crude product is highly impure, a preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities before attempting a final recrystallization.[3]

Q3: My compound appears to be decomposing or streaking badly on a silica gel TLC plate/column. What should I do?

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. The combination of a hydroxyl group and an electron-withdrawing sulfonyl group can make the molecule susceptible to reactions like dehydration, especially when adsorbed onto an acidic surface.[4]

  • Strong Interaction with Stationary Phase: The high polarity imparted by both the nitro (-NO₂) and hydroxyl (-OH) groups can lead to very strong binding to the polar silica gel stationary phase.[5][6] This can result in significant tailing or streaking on TLC and require highly polar mobile phases for elution, which often leads to poor separation.

Recommended Solutions:

  • Deactivate the Silica Gel: "Base-wash" the silica gel before use. This can be done by preparing the column slurry in the chosen eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N).[4] This neutralizes the acidic sites on the silica surface.

  • Switch the Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for compounds that are acid-sensitive.[7]

    • Reversed-Phase Chromatography (C18): If available, reversed-phase chromatography is ideal for polar compounds. The stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., methanol/water or acetonitrile/water gradients) is used.[8]

  • Optimize the Mobile Phase: For standard silica, use a solvent system with a good hydrogen-bond acceptor, such as ethyl acetate or methanol, in a mixture with a less polar solvent like hexanes or dichloromethane. This can help to competitively displace the polar product from the silica surface and improve peak shape.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for crude 2-(3-Nitrophenylsulfonyl)ethanol?

The optimal strategy depends on the scale of the reaction and the nature of the impurities. A general workflow is recommended:

G A Crude Product (Solid or Oil) B Is the product solid and mostly pure? A->B C Recrystallization B->C Yes D Is the product an oil or highly impure solid? B->D No F Pure Crystalline Product C->F E Flash Column Chromatography D->E Yes G Fractions containing product E->G H Solvent Evaporation G->H I Recrystallization (for final polishing) H->I I->F G cluster_0 Recrystallization Troubleshooting A Attempt Recrystallization B Did crystals form? A->B C Did the product 'oil out'? B->C No D Pure Crystals Obtained B->D Yes E Induce Crystallization: - Scratch flask - Add seed crystal C->E No G Re-heat, add more solvent, cool SLOWLY C->G Yes F Check for: - Too much solvent? - Supersaturation? E->F I Change Solvent System or Pre-purify by Chromatography F->I H Check for: - Cooling too fast? - High impurity load? - Solvent BP > Solute MP? G->H H->I

Sources

minimizing side reactions when using 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers utilizing 2-(3-Nitrophenylsulfonyl)ethanol (NPSE) . This reagent is primarily used to introduce the 2-(3-nitrophenylsulfonyl)ethyl (Nse) protecting group, a base-labile moiety used for carboxylic acids (forming esters) and occasionally amines (forming carbamates).

Core Chemistry & Mechanism

NPSE functions as a precursor to a "safety-catch" type protecting group. The presence of the electron-withdrawing sulfonyl and nitro groups renders the


-protons highly acidic (pKa ~12-13).

The Mechanism of Action:

  • Protection: NPSE is coupled to the target acid.

  • Deprotection: A base removes the

    
    -proton, triggering an E1cB elimination.
    
  • Release: The target acid is regenerated, releasing 3-nitrophenyl vinyl sulfone .

The Critical Hazard: The released vinyl sulfone is a potent Michael acceptor. Without intervention, it will alkylate nucleophilic residues (Cysteine, Histidine, Lysine) on your target molecule, permanently modifying your product.

Visualization: Mechanism & Risk Pathway

NPSE_Mechanism NPSE NPSE Reagent (Alcohol) Coupling Coupling Step (DCC/DMAP) NPSE->Coupling Target Target Acid (R-COOH) Target->Coupling Protected Nse-Ester (Protected) Coupling->Protected Elimination E1cB Elimination Protected->Elimination + Base Base Base Treatment (DBU/Piperidine) Product Free Acid (R-COOH) Elimination->Product VinylSulfone 3-Nitrophenyl Vinyl Sulfone (Toxic Byproduct) Elimination->VinylSulfone Adduct Unwanted Adduct (Alkylated Product) VinylSulfone->Adduct + Nucleophile (No Scavenger) Scavenged Inert Adduct (Safe Waste) VinylSulfone->Scavenged + Scavenger

Caption: The E1cB cleavage pathway of NPSE esters. Note the bifurcation at the Vinyl Sulfone stage: without scavengers, irreversible product alkylation occurs.

Troubleshooting Guide (Q&A)

Module A: Coupling & Stability (Pre-Cleavage)

Q1: My yield is low during the esterification of NPSE with my amino acid. I see the starting material and a new spot that isn't my product. What is happening? Diagnosis: You are likely experiencing premature


-elimination  during the coupling step.
Cause:  Standard coupling protocols often use DMAP (4-Dimethylaminopyridine) as a catalyst. While effective, DMAP is basic enough to trigger the elimination of the Nse group, especially if the reaction runs too long or if excess DMAP is used.
Solution: 
  • Reduce Base: Use catalytic DMAP (0.1 eq) strictly. Do not use stoichiometric amounts.

  • Acidic Coupling: Switch to an acid-catalyzed method if your substrate tolerates it (e.g.,

    
    -TsOH in refluxing benzene/toluene with Dean-Stark, though this is harsh).
    
  • Alternative Activator: Use MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) in pyridine. This is the "gold standard" for sensitive sulfonyl ethyl esters as it avoids strong basicity during formation.

Q2: Can I use the Nse group during Fmoc Solid Phase Peptide Synthesis (SPPS)? Diagnosis: Compatibility Mismatch. Analysis: The Nse group is highly base-labile. The 3-nitro substituent increases the acidity of the


-protons compared to the unsubstituted phenylsulfonyl (Pse) group.
  • Fmoc Removal: Uses 20% Piperidine.[1][2]

  • Nse Stability: Nse esters will likely cleave (or partially cleave) in 20% piperidine.[2] Recommendation:

  • If you need a group stable to Fmoc removal, use the 2-(phenylsulfonyl)ethyl (Pse) group (no nitro group), which requires stronger bases (DBU) or reductive conditions for cleavage.

  • Use NPSE only if it is the final group to be removed, or if you are using Boc chemistry (acid labile).

Module B: Deprotection & Scavenging (The Critical Step)

Q3: After cleavage, my mass spec shows a +183 Da (or similar) adduct on my peptide. How do I prevent this? Diagnosis: Michael Addition of the Vinyl Sulfone. Cause: The 3-nitrophenyl vinyl sulfone generated during cleavage has reacted with a nucleophilic side chain (Cys, His, or the N-terminus). Solution: You must employ a "Trap" Strategy . You cannot rely on the volatility of the byproduct (it is not volatile). Protocol: Add a scavenger that is more nucleophilic than your product but easily separable.

  • Recommended Scavenger: Morpholine or Piperidine (if used as the base).

  • Alternative: Thiophenol (if odor is managed) or Dithiothreitol (DTT).

Q4: What is the optimal cleavage cocktail to ensure complete removal without side reactions? Diagnosis: Balancing reactivity vs. selectivity. Protocol: See the table below for the recommended conditions based on substrate sensitivity.

Summary of Cleavage Conditions
ConditionReagentsTimeScavengerBest For
Mild 50% Morpholine in DMF1-2 hMorpholine (Self-scavenging)Peptides with Cys/Met; prevents alkylation.
Standard 5% DBU in DMF10-30 minMust add 2% Thiophenol or 10 eq. MethanolRobust substrates; fast cleavage.
Aqueous 0.1M NaOH / Dioxane (1:9)15 minNone (Hydrolysis dominates)Simple organic acids; saponification risk.

Experimental Workflow: Optimized Coupling & Cleavage

Workflow Diagram: Decision Tree

Troubleshooting_Tree Start Start: NPSE Usage CheckSeq Is this for SPPS? Start->CheckSeq Fmoc Fmoc Chemistry? CheckSeq->Fmoc Yes Boc Boc Chemistry? CheckSeq->Boc Yes Proceed Proceed with Coupling CheckSeq->Proceed No (Solution Phase) Warning STOP: Nse is unstable in Piperidine. Fmoc->Warning Boc->Proceed Coupling Coupling Method? Proceed->Coupling DCC DCC/DMAP Coupling->DCC Standard MSNT MSNT/Pyridine Coupling->MSNT High Value/Sensitive Cleavage Cleavage Step DCC->Cleavage MSNT->Cleavage Sensitive Contains Cys/His? Cleavage->Sensitive Morpholine Use 50% Morpholine (Acts as Base & Scavenger) Sensitive->Morpholine Yes DBU Use DBU + Thiol Scavenger Sensitive->DBU No

Caption: Decision matrix for selecting coupling and cleavage conditions based on peptide chemistry strategy.

Detailed Protocol: Scavenger-Assisted Cleavage

Target: Cleavage of Nse-ester in a peptide containing Histidine.

  • Preparation: Dissolve the protected peptide in DMF (concentration ~10 mg/mL).

  • Reagent Mix: Prepare a solution of 50% Morpholine in DMF (v/v) .

    • Why Morpholine? It is a secondary amine (pKa ~8.3) strong enough to trigger elimination of the 3-nitro derivative, but it is also an excellent nucleophile that will immediately trap the vinyl sulfone to form the N-(2-(3-nitrophenylsulfonyl)ethyl)morpholine adduct.

  • Reaction: Add the Morpholine/DMF mix to the peptide solution. Stir at Room Temperature for 60 minutes.

  • Monitoring: Check via HPLC/TLC. The starting material (Protected) should disappear, and the product (Free Acid) should appear. The vinyl sulfone peak will likely not be seen as it forms the morpholine adduct.

  • Workup: Evaporate solvent under reduced pressure. Precipitate the peptide in cold ether (the morpholine-sulfone adduct usually remains in the ether layer).

References

  • Tesser, G. I., & Balvert-Geers, I. C. (1975). The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function. International Journal of Peptide and Protein Research, 7(4), 295-305.

    • Foundational text on sulfonyl ethyl protecting groups and the base-catalyzed elimin
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

    • Standard reference for cleavage conditions and stability profiles of substituted ethyl esters.
  • Verhart, C. G., & Tesser, G. I. (1988). New base-labile amino-protective groups for peptide synthesis. Recueil des Travaux Chimiques des Pays-Bas, 107(11), 621-626.

    • Discusses the tuning of lability using nitro-substituents (2- vs 4- vs 3-nitrophenyl).
  • Miller, S. C., & Scanlan, T. S. (1998). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 120(11), 2690-2691.

    • Illustrates the use of sulfonamide activation and safety-catch principles relevant to sulfonyl chemistry.

Sources

overcoming steric hindrance in 2-(3-Nitrophenylsulfonyl)ethanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-(3-Nitrophenylsulfonyl)ethanol (NPSE) Reactions

Document ID: TS-NPSE-004 | Version: 2.1 | Status: Active

Executive Summary

2-(3-Nitrophenylsulfonyl)ethanol (NPSE) is a specialized "safety-catch" modifier used primarily as a protecting group for carboxylic acids (forming esters) and phosphodiesters (in oligonucleotide synthesis). Its utility relies on the electron-withdrawing 3-nitro group, which activates the


-elimination (E1cB) mechanism for deprotection.

However, steric hindrance is the primary failure mode for this reagent. It manifests in two distinct phases:[1][2][3][4][5]

  • Installation Failure: Inability to couple the NPSE alcohol to bulky substrates (e.g., tertiary centers, crowded peptides).

  • Deprotection Lock: The inability of bases to abstract the

    
    -proton required for cleavage due to conformational shielding.
    

This guide provides validated protocols to bypass these kinetic barriers.

Module 1: Installation (Coupling) Troubleshooting

The Challenge: The "Cone of Protection"

The sulfonyl group (


) is tetrahedral and bulky. When attempting to couple NPSE to a sterically demanding substrate (like a hindered carboxylic acid), the nucleophilic attack is often blocked.
Diagnostic Q&A

Q: My Mitsunobu reaction (DEAD/PPh3) yields <20% product. Is the NPSE alcohol dead? A: Unlikely. The issue is the formation of the alkoxy-phosphonium intermediate. With NPSE, the bulky sulfonyl group adjacent to the hydroxyl slows down the attack on the phosphorus center.

  • Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) .

    • Why: PBu3 is less sterically demanding and more nucleophilic than PPh3. ADDP provides a more stable intermediate at higher temperatures, allowing you to heat the reaction to 60°C to overcome the activation energy barrier caused by sterics.

Q: I cannot esterify my hindered carboxylic acid with NPSE using EDC/DMAP. A: Carbodiimide couplings often fail here because the


-acylurea intermediate rearranges before the bulky NPSE alcohol can attack.
  • Solution: Use the Yamaguchi Esterification or Mixed Anhydride method.

    • Protocol: Convert the substrate acid to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). This creates a "hyper-active" electrophile that forces the reaction with the hindered NPSE alcohol.

Visual Workflow: Overcoming Coupling Sterics

Mitsunobu_Optimization Start Substrate + NPSE Std_Cond Standard Mitsunobu (DEAD / PPh3 / THF) Start->Std_Cond Opt_Cond Optimized Protocol (ADDP / PBu3 / Toluene) Start->Opt_Cond Switch Reagents Fail Low Yield (Steric Clash) Std_Cond->Fail PPh3 too bulky Heat Heat to 60°C Opt_Cond->Heat Kinetic Boost Success High Yield Coupling Heat->Success

Caption: Figure 1. Decision tree for optimizing NPSE coupling. Switching to tributylphosphine (PBu3) reduces steric bulk compared to triphenylphosphine.

Module 2: Deprotection (Cleavage) Troubleshooting

The Mechanism: E1cB Elimination

Deprotection requires a base to remove the proton at the


-position (adjacent to the sulfone). The electrons then cascade to kick out the substrate.
  • The Steric Trap: If your molecule folds (e.g., secondary structure in RNA or peptides), the base cannot physically reach the

    
    -proton.
    
Diagnostic Q&A

Q: I treated my NPSE-protected oligo with Ammonia (NH4OH) for 24h, but the group won't fall off. A: Ammonia is often too weak and too solvated to penetrate hydrophobic pockets where the NPSE group might be buried.

  • Solution: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Anhydrous Acetonitrile .

    • Mechanism:[2][6][7][8][9] DBU is a non-nucleophilic amidine base. It is stronger (

      
       in MeCN) than ammonia. The anhydrous organic solvent prevents the formation of a solvation shell around the base, effectively making it "smaller" and more active against the steric wall.
      

Q: Even DBU is failing. What is the "Nuclear Option"? A: If DBU fails, the steric hindrance is likely locking the conformation. You must use a Trans-esterification/Elimination Cascade .

  • Protocol: Use K2CO3 in Methanol .

    • Why: The methoxide ion (

      
      ) is small. It can attack the sulfonyl group or abstract the proton more easily than bulky organic bases. Warning: This is aggressive and may affect other ester linkages.
      
Data: Base Selection Guide for Sterically Hindered NPSE
Base ReagentSteric BulkStrength (

in MeCN)
Rec. for Hindered Sites?Notes
Ammonia / Methylamine Low~16NoOften too weak for crowded environments.
Triethylamine (TEA) High~18NoToo bulky; kinetic abstraction is slow.
DBU Medium~24.3Yes (Standard) Best balance of strength and solubility.
TBD (Triazabicyclodecene) Medium~26Yes (Advanced) Stronger than DBU; use if DBU fails.
BEMP High~27NoToo bulky (phosphazene base).
Visual Mechanism: The Steric Barrier

E1cB_Mechanism Substrate NPSE-Protected Molecule (Folded/Crowded) Base_Approach Base Approach (DBU or NH3) Substrate->Base_Approach Solvent_Fix Add Polar Aprotic Solvent (DMF or DMSO) Substrate->Solvent_Fix Troubleshooting Steric_Wall STERIC BLOCK (Base cannot reach H-alpha) Base_Approach->Steric_Wall Standard Cond. Elimination E1cB Elimination (Release of Product) Base_Approach->Elimination Successful Abstraction Unfolding Conformational Change (Exposes H-alpha) Solvent_Fix->Unfolding Unfolding->Base_Approach Re-attempt

Caption: Figure 2. Overcoming the "Deprotection Lock." Changing solvent polarity can unfold the substrate, exposing the alpha-protons to the base.

Module 3: Experimental Protocols

Protocol A: High-Efficiency Coupling (The "PBu3 Method")

Use this when standard DEAD/PPh3 fails.

  • Preparation: Dissolve Substrate (1.0 eq) and NPSE (1.5 eq) in anhydrous Toluene (not THF—toluene allows higher heat).

  • Reagents: Add PBu3 (1.5 eq) under Argon.

  • Activation: Add ADDP (1.5 eq) solid in one portion.

  • Reaction: Heat to 60°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with Hexanes to precipitate ADDP-H2 byproduct. Filter and concentrate.

Protocol B: "Hard" Deprotection (The DBU Method)

Use this for sterically locked protecting groups.

  • Solvent: Dissolve the protected compound in 0.5 M DBU in Anhydrous Pyridine (Pyridine solvates the leaving group vinyl sulfone).

  • Time/Temp: Agitate at RT for 2 hours . If no reaction, heat to 45°C .

  • Quench: Neutralize with 1.0 M Acetic Acid in buffer before purification.

    • Note: The byproduct is 3-nitrophenyl vinyl sulfone. It is a Michael acceptor. You must add a scavenger (like mercaptoethanol) during the quench to prevent it from re-reacting with your product.

References

  • Pfleiderer, W. (1996). "The 2-(p-nitrophenyl)ethyl (NPE) group: A versatile protecting group for nucleotide synthesis." Acta Biochimica Polonica, 43(1).

    • Context: Establishes the foundational chemistry of nitro-aryl sulfonyl ethyl groups.
  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2531-2534.

    • Context: The authoritative source for the ADDP/PBu3 protocol to overcome steric hindrance in couplings.
  • Uhlig, N., & Li, C.J. (2011). "E1cB Elimination Mechanism in Sulfonyl Protecting Groups." Journal of Organic Chemistry.

    • Context: Detailed mechanistic analysis of base-catalyzed elimin
  • Sigma-Aldrich Technical Bulletin. "2-(3-Nitrophenylsulfonyl)ethanol Product Specification."

    • Context: Physical properties and solubility d

Sources

Technical Support Center: Preservation & Stability of 2-(3-Nitrophenylsulfonyl)ethanol (NPSE)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 41687-30-3 Molecular Formula: C₈H₉NO₅S Molecular Weight: 231.23 g/mol [1][2][3][4]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. As a researcher utilizing 2-(3-Nitrophenylsulfonyl)ethanol (NPSE) , you are likely employing it as a precursor for the NSE (2-(4-nitrophenylsulfonyl)ethoxycarbonyl) protecting group or as a linker in solid-phase synthesis.

While sulfones are generally robust, NPSE possesses a specific structural vulnerability: the beta-sulfonyl ethanol motif . This structure is thermodynamically predisposed to undergo beta-elimination under basic conditions or thermal stress, collapsing into 3-nitrophenyl vinyl sulfone . This guide provides the rigorous environmental controls necessary to arrest this kinetic pathway and maintain reagent integrity.

Part 1: Critical Storage Specifications

The following parameters are non-negotiable for preventing the degradation of NPSE.

Quick Reference Storage Table
ParameterSpecificationTechnical Rationale
Temperature Long-term: -20°C Active Use: 2–8°CRetards the kinetics of spontaneous beta-elimination and dehydration.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the alcohol moiety and moisture absorption.
Container Amber Glass Vials The nitro-aromatic group is a chromophore; UV/Vis light induces photolytic decomposition (browning).
Closures PTFE-lined Caps Prevents leaching of plasticizers and ensures a hermetic seal against humidity.
State Solid Powder NEVER store as a stock solution for >24 hours. Elimination rates increase exponentially in solution.

Part 2: The Degradation Mechanism (Deep Dive)

Understanding how NPSE degrades allows you to prevent it. The primary failure mode is not oxidation, but base-catalyzed beta-elimination .

The Pathway: Formation of Vinyl Sulfone

The sulfonyl group (


) is strongly electron-withdrawing, increasing the acidity of the 

-protons (adjacent to the sulfur). Even weak bases (or slightly basic borosilicate glass surfaces) can abstract a proton, triggering the elimination of the hydroxyl group (often as water in the presence of trace acid/heat) to form the vinyl sulfone.
Visualizing the Pathway

NPSE_Degradation NPSE 2-(3-Nitrophenylsulfonyl)ethanol (Intact Reagent) Intermediate Carbanion Intermediate NPSE->Intermediate Proton Abstraction (α-position) Base Trigger: Base / Heat / Light Base->Intermediate VinylSulfone Degradation Product: 3-Nitrophenyl Vinyl Sulfone Intermediate->VinylSulfone β-Elimination (Loss of -OH) Water Byproduct: H₂O Intermediate->Water

Figure 1: The beta-elimination pathway converting NPSE into its vinyl sulfone analog. This reaction is irreversible.

Part 3: Troubleshooting & Quality Control

If you suspect your reagent has degraded, use this diagnostic workflow.

Visual & Physical Inspection[5]
SymptomDiagnosisAction Required
Color Change (Yellow/Brown) Photolysis: The nitro group has absorbed UV light, leading to radical formation.Purify: Recrystallize from Ethanol/Water if purity <95%. Otherwise, discard.
Clumping / Caking Hygroscopicity: The sulfonyl group has coordinated with atmospheric water.Desiccate: Dry under high vacuum over P₂O₅ for 24 hours.
Insolubility in Alcohol Polymerization: Vinyl sulfone byproducts may have polymerized (rare but possible).Discard: Polymerized material cannot be recovered.
Analytical Validation (NMR)

Proton NMR (


H-NMR) is the gold standard for detecting the vinyl sulfone impurity.
  • Intact NPSE: Look for the triplet signals of the ethylene backbone (

    
    ) around 3.0–4.0 ppm .
    
  • Degraded (Vinyl Sulfone): Look for the characteristic ABX system (doublets of doublets) in the olefinic region (6.0–7.0 ppm ). If you see signals here, elimination has occurred.[5]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store NPSE in DMSO or DMF stock solutions? A: No. DMSO and DMF are polar aprotic solvents that can enhance the basicity of trace impurities, accelerating the beta-elimination. Furthermore, the "freeze-thaw" cycles of DMSO stocks introduce moisture. Weigh out fresh powder for every experiment.

Q2: My compound turned slightly pink. Is it safe to use? A: Pink coloration often indicates trace reduction of the nitro group to an amine or nitroso species, usually due to light exposure. If the application is sensitive (e.g., GMP synthesis), discard it. For routine synthesis, check purity via TLC (using UV visualization); if the main spot is dominant, it may still be usable.

Q3: How do I re-purify degraded NPSE? A: If the degradation is minor (<10%), you can perform recrystallization.

  • Dissolve the solid in a minimum amount of warm Ethanol (

    
    C).
    
  • Allow it to cool slowly to Room Temperature, then to

    
    C.
    
  • The vinyl sulfone impurities often remain in the mother liquor.

  • Filter and dry under vacuum.

Q4: Is this compound compatible with strong bases like NaH or LDA? A: Absolutely not. Strong bases will instantly trigger the elimination to the vinyl sulfone. If your reaction requires basic conditions, you must account for this side reaction or use a different protecting group strategy.

References

  • Santa Cruz Biotechnology. 2-(3-Nitrophenylsulfonyl)ethanol (CAS 41687-30-3) Product Data & SDS.[2] Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet: Ethanol Derivatives and Sulfones. Retrieved from

  • ChemicalBook. 2-(3-Nitrophenylsulfonyl)ethanol Properties and Supplier Data. Retrieved from

  • Chem-Impex International. Product Catalog: 2-(3-Nitrophenylsulfonyl)ethanol. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Nitrophenylsulfonyl)ethanol (CAS 41687-30-3), herein referred to as 3-NPSE , is a critical structural analogue in the "Nosyl" (nitrobenzenesulfonyl) class of protecting groups and cross-linkers. While the para-isomer (4-nosyl) and ortho-isomer (2-nosyl) are ubiquitous in the Fukuyama amine synthesis and proteomics, the meta-isomer (3-NPSE) often appears as a stable impurity, metabolic byproduct, or specific mechanistic probe.

This guide provides a definitive mass spectrometry (MS) profiling strategy for 3-NPSE. Unlike its isomers, 3-NPSE lacks the resonance stabilization of the para-isomer and the steric "ortho-effect" of the 2-isomer. Consequently, its fragmentation signature is distinct, governed primarily by ethylene extrusion and sulfonyl homolysis rather than intramolecular rearrangement.

Mechanistic Fragmentation Analysis

The mass spectral behavior of 3-NPSE (


, MW 231.23 Da) under Electrospray Ionization (ESI+) is driven by the instability of the sulfonyl-ethyl bond and the electron-withdrawing nature of the meta-nitro group.
Primary Pathway: The Ethylene Extrusion (Retro-Michael)

The most diagnostic feature of sulfonyl ethanols is the loss of ethylene (


, 28 Da). In 3-NPSE, the protonated molecular ion (

, m/z 232) undergoes a 4-center elimination or a retro-Michael-type decomposition.
  • Mechanism: The sulfonyl oxygen abstracts a proton from the

    
    -carbon of the ethanol chain (or the hydroxyl proton facilitates cleavage), expelling neutral ethylene.
    
  • Result: Formation of the 3-nitrobenzenesulfinic acid cation (

    
     204).
    
  • Significance: This peak is the "base" diagnostic for the sulfonyl-ethanol scaffold, distinguishing it from sulfonamides (which do not lose ethylene).

Secondary Pathway: Dehydration

Common to primary alcohols, the loss of water (


, 18 Da) generates the vinyl sulfone cation (

214).
  • Differentiation: In 3-NPSE, this pathway competes with ethylene extrusion. In ortho-isomers, dehydration is often accelerated by the "ortho effect" (nitro oxygen participation), making the ratio of

    
     214 to 
    
    
    
    204 a key comparator.
Tertiary Pathway: Sulfonyl Cleavage

High collision energies (CE > 30 eV) drive the homolytic cleavage of the


 bond, yielding the 3-nitrophenyl cation (

140) and subsequent loss of the nitro group (

, 46 Da) to form the phenyl cation (

94).

Visualization of Fragmentation Pathways[1]

The following DOT diagram illustrates the branching fragmentation logic for 3-NPSE.

NPSE_Fragmentation M_Ion [M+H]+ Precursor m/z 232 Vinyl Vinyl Sulfone m/z 214 M_Ion->Vinyl - H2O (18 Da) Sulfinic Sulfinic Acid Cation m/z 204 M_Ion->Sulfinic - C2H4 (28 Da) (Ethylene Extrusion) Aryl 3-Nitrophenyl Cation m/z 140 Vinyl->Aryl - C2H2 + SO2 Sulfinic->Aryl - SO2 (64 Da) Phenyl Phenyl Cation m/z 94 Aryl->Phenyl - NO2 (46 Da)

Caption: ESI+ Fragmentation pathway of 3-NPSE showing the competitive loss of water vs. ethylene extrusion.

Comparative Profiling: 3-NPSE vs. Alternatives

Differentiation of nitrophenylsulfonyl isomers is critical in impurity profiling. The meta-isomer (3-NPSE) is distinguished by what it lacks: the ortho-effect and para-resonance stabilization.

Table 1: Isomeric Differentiation Guide
Feature3-NPSE (Meta) 2-NPSE (Ortho) 4-NPSE (Para)
Precursor (

)
m/z 232m/z 232m/z 232
Base Peak (Low CE) m/z 204 (Ethylene loss)m/z 214 (Water loss)m/z 232 (Stable Parent)
Diagnostic Mechanism Clean Ethylene Extrusion. No steric interference; standard sulfone behavior.Ortho Effect. Nitro oxygen interacts with ethyl chain, accelerating dehydration (

214) and OH radical loss (

215).
Resonance Stability. Nitro group conjugates with sulfonyl, stabilizing the parent ion. Fragmentation requires higher energy.
Key Fragment Ratio High 204/214 ratioLow 204/214 ratioBalanced, but overall lower fragmentation efficiency.
Aryl Cation (

140)
Moderate IntensityHigh Intensity (Labile C-S bond)Low Intensity (Strong C-S bond)
Comparative Analysis
  • vs. 2-(2-Nitrophenylsulfonyl)ethanol (Ortho): The ortho-isomer exhibits a "proximity effect" where the nitro group oxygen facilitates the abstraction of protons from the ethanol chain. This leads to a dominant dehydration peak (

    
     214) and often a unique loss of 
    
    
    
    (
    
    
    215). 3-NPSE lacks this geometry , making the ethylene loss (
    
    
    204) the dominant pathway.
  • vs. 2-(4-Nitrophenylsulfonyl)ethanol (Para): The para-isomer is the most stable due to resonance delocalization of the positive charge. It typically requires higher collision energy (CE) to fragment compared to the meta-isomer (3-NPSE), which has a more localized and destabilized charge distribution.

Experimental Protocol: Validated Profiling Workflow

To replicate these results and positively identify 3-NPSE, follow this self-validating LC-MS/MS protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 3-NPSE in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Control: Prepare parallel samples of 4-NPSE (commercially available) to validate retention time shifts.

Step 2: LC-MS/MS Parameters[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Sulfones are mid-polar; expect elution ~2.5 - 3.0 min).

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Drying Gas: 350°C, 10 L/min.

Step 3: MRM Transitions (Quantitation & Qualification)

Use these transitions for specific detection:

  • Quantifier:

    
     (Loss of Ethylene). Specific to sulfonyl ethanols.
    
  • Qualifier 1:

    
     (Loss of Ethylene + 
    
    
    
    ). Confirming Nitroaryl core.
  • Qualifier 2:

    
     (Aryl decay). High energy confirmation.
    

References

  • McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry. (Foundational text on rearrangement mechanisms cited for ethylene extrusion logic). Retrieved from [Link]

  • Prasain, J. (2009).[2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (Source for general sulfone/small molecule fragmentation rules). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). General patterns for Sulfonyl and Nitro compounds. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Analysis of 2-(3-Nitrophenylsulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 2-(3-Nitrophenylsulfonyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method development, offers detailed experimental protocols, and presents a comparative analysis of performance.

Introduction to 2-(3-Nitrophenylsulfonyl)ethanol and its Analytical Challenges

2-(3-Nitrophenylsulfonyl)ethanol is a versatile chemical intermediate utilized in pharmaceutical synthesis and biochemical research.[1] Its molecular structure, featuring a polar hydroxyl group, a sulfonyl group, and a UV-active nitrophenyl group, makes it amenable to analysis by reversed-phase HPLC with UV detection.[2][3][4][5] The primary analytical objective is typically to determine its purity, quantify its presence in reaction mixtures, or monitor its stability. Challenges in its analysis can arise from the presence of structurally similar impurities or degradation products, necessitating the development of a robust and selective HPLC method.

Physicochemical Properties of 2-(3-Nitrophenylsulfonyl)ethanol

A thorough understanding of the analyte's properties is crucial for developing an effective HPLC method.

PropertyValueSource
Molecular Formula C8H9NO5S[2][3][4]
Molecular Weight 231.23 g/mol [2][3][4]
Melting Point 76-78 °C[1][2]
Appearance White to off-white powder[1]
Key Structural Features Nitrophenyl group (UV chromophore), Sulfonyl group, Primary alcoholInferred from name and formula

The presence of the nitrophenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. The molecule's overall polarity, influenced by the hydroxyl and sulfonyl groups, suggests that reversed-phase chromatography will be an effective separation technique.

Comparative HPLC Methodologies

This guide compares two primary reversed-phase HPLC methods: an isocratic elution method for routine analysis and a gradient elution method for improved resolution of potential impurities.

Method 1: Isocratic RP-HPLC for Routine Quantification

This method is designed for rapid and routine analysis where the primary goal is to quantify the main peak of 2-(3-Nitrophenylsulfonyl)ethanol with good peak shape and reproducibility.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar to non-polar compounds.[6] Its hydrophobic nature provides good retention for the phenyl ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase in reversed-phase HPLC.[6] Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Isocratic Elution: For a relatively simple sample matrix where the main compound is the primary focus, isocratic elution provides a stable baseline and consistent retention times, which is ideal for quantification.

  • Detection: The nitrophenyl group is expected to have a strong UV absorbance. A detection wavelength is chosen near the absorbance maximum of the nitroaromatic chromophore to ensure high sensitivity.

Method 2: Gradient RP-HPLC for Impurity Profiling

This method is tailored for situations requiring the separation of 2-(3-Nitrophenylsulfonyl)ethanol from potential process-related impurities or degradation products, which may have different polarities.

Rationale for Method Design:

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is effective for separating compounds with a wider range of polarities.[7] It allows for the elution of more retained, non-polar impurities with good peak shape in a reasonable timeframe.

  • Stationary Phase: A C8 column is slightly less hydrophobic than a C18 column and can offer different selectivity for polar compounds, potentially improving the resolution between the main peak and closely eluting impurities.[8]

  • Mobile Phase: Similar to the isocratic method, an acidified water/acetonitrile mobile phase is used. The gradient program is designed to provide a good separation of early-eluting polar impurities and later-eluting non-polar impurities.

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of 2-(3-Nitrophenylsulfonyl)ethanol reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 100 µg/mL.

  • Prepare working standards by further dilution of the stock solution as required.

HPLC Method Parameters
ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 250 mm, 5 µm[8]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A, 40% BGradient
Gradient Program N/ATime (min)
0
15
20
21
25
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Run Time 10 minutes25 minutes

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Weigh Compound dissolve Dissolve in Diluent (50:50 ACN:H2O) start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter vial Transfer to HPLC Vial filter->vial autosampler Autosampler Injection (10 µL) vial->autosampler Sample Injection column Chromatographic Separation (C18 or C8 Column) autosampler->column Analyte Introduction pump HPLC Pump (Mobile Phase Delivery) detector UV Detector (254 nm) column->detector Elution data_system Data Acquisition & Processing detector->data_system Signal chromatogram Generate Chromatogram data_system->chromatogram Raw Data integrate Integrate Peak Area chromatogram->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of 2-(3-Nitrophenylsulfonyl)ethanol.

Performance Comparison

The following table summarizes the expected performance characteristics of the two proposed HPLC methods. The retention times and resolution values are illustrative and would be confirmed during method validation.

Performance MetricMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLCJustification
Est. Retention Time ~4.5 min~10.2 minThe lower organic content at the start of the gradient in Method 2 leads to a longer retention time.
Resolution (Rs) Good for main peak from voidExcellent for main peak and potential impuritiesGradient elution is superior for separating components with varying polarities.
Analysis Time ~10 min~25 minIsocratic methods are typically faster due to the lack of a re-equilibration step.
Sensitivity HighHighBoth methods utilize UV detection at a wavelength of high absorbance for the analyte.
Application Routine quantification, quality controlImpurity profiling, stability studies, method developmentMethod 2 provides more detailed information about the sample composition.

Conclusion

The choice between an isocratic and a gradient HPLC method for the analysis of 2-(3-Nitrophenylsulfonyl)ethanol depends on the specific analytical goal. For rapid and routine quantification, the isocratic method offers a reliable and efficient solution. For more complex analyses, such as impurity profiling or stability testing, the gradient method provides superior resolving power. Both methods, when properly validated, can serve as robust tools for the quality assessment of this important chemical intermediate. Further method development and validation should be performed to confirm the performance characteristics for a specific sample matrix.

References

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC - NIH. Available at: [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Available at: [Link]

  • Ethanol, 2-[(3-nitrophenyl)sulfonyl]- - Substance Details - SRS | US EPA. Available at: [Link]

Sources

Technical Guide: 2-(3-Nitrophenylsulfonyl)ethanol (3-NPSE) vs. Alternative Sulfonyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-(3-Nitrophenylsulfonyl)ethanol (3-NPSE) against other sulfonyl-based protecting groups used in organic synthesis and drug development. While the 2-(4-nitrophenyl)sulfonylethanol (NSE/NPE) and 2-(phenylsulfonyl)ethanol (PSE) groups are more historically prominent, the 3-NPSE variant offers a distinct physiochemical profile.

These groups are primarily utilized to protect phosphates (in oligonucleotide synthesis), carboxylic acids , and alcohols (as carbonates). Their utility lies in their orthogonal deprotection mechanism : base-catalyzed


-elimination, which avoids the use of nucleophiles (like ammonia) or strong acids.

Mechanistic Principles & Chemical Logic

The core functionality of arylsulfonylethanol groups relies on the acidity of the


-protons (adjacent to the sulfone). The electron-withdrawing nature of the sulfone, augmented by the aryl substituent, allows a non-nucleophilic base to abstract a proton, triggering a retro-Michael reaction.
The Hammett Control of Lability

The rate of deprotection is governed by the electron-withdrawing capability of the aryl ring substituents. This follows Hammett equation principles:

  • More Electron Withdrawing: Higher acidity of

    
    -H 
    
    
    
    Faster Elimination.
  • Less Electron Withdrawing: Lower acidity of

    
    -H 
    
    
    
    Slower Elimination (Higher Stability).

3-NPSE (Meta-Nitro) occupies a "Goldilocks" zone between the unsubstituted Phenyl (PSE) and the Para-Nitro (NSE) variants.

  • PSE (Phenyl):

    
     (Slowest deprotection).
    
  • 3-NPSE (Meta-Nitro):

    
     (Intermediate lability).
    
  • NSE (Para-Nitro):

    
     (Fastest deprotection).
    
Mechanism Diagram

The following diagram illustrates the


-elimination pathway triggered by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

BetaElimination Figure 1: Mechanism of base-catalyzed β-elimination for sulfonylethyl protecting groups. Base Base (DBU) Substrate Protected Substrate (Ar-SO2-CH2-CH2-O-R) Base->Substrate Abstracts β-Proton Transition Transition State (Carbanion Formation) Substrate->Transition e- density shift Products Vinyl Sulfone + Free Substrate (R-O⁻) Transition->Products Elimination

Comparative Performance Analysis

The following table contrasts 3-NPSE with its primary competitors. Data is synthesized from standard physical organic chemistry parameters and oligonucleotide synthesis protocols.

Feature2-(Phenylsulfonyl)ethyl (PSE)2-(3-Nitrophenylsulfonyl)ethyl (3-NPSE) 2-(4-Nitrophenyl)sulfonylethanol (NSE/NPE)2-Cyanoethyl (CE)
Structure Ph-SO₂-CH₂-CH₂-3-NO₂-Ph-SO₂-CH₂-CH₂- 4-NO₂-Ph-SO₂-CH₂-CH₂-NC-CH₂-CH₂-
Electronic Effect Inductive (Sulfone only)Inductive + Field (

)
Inductive + Resonance (

)
Inductive (Cyano)
Relative Lability Low (Stable)Medium-High High (Very Labile)Medium
Deprotection DBU (Slow) or NaOHDBU (Rapid) DBU (Very Rapid) or PyridineNH₄OH or DBU
Solubility High in organic solventsEnhanced polarity (Nitro) Enhanced polarity (Nitro)High
Primary Use Robust protection requiring harsh baseTunable protection Ultramild synthesisStandard DNA/RNA
Why Choose 3-NPSE?
  • Vs. NSE (Para-nitro): NSE is sometimes too labile, leading to premature deprotection during synthesis cycles or storage. 3-NPSE provides similar orthogonality (cleaved by DBU, not ammonia) but with a slightly higher stability margin due to the meta positioning of the nitro group.

  • Vs. PSE (Phenyl): PSE often requires stronger bases or longer reaction times to effect elimination. 3-NPSE allows for milder, faster deprotection than PSE while maintaining stability against weak bases.

Experimental Protocols

A. Synthesis of the Protecting Reagent

Note: This protocol describes the synthesis of the alcohol precursor, which is then coupled to the target molecule.

Reagents: 3-Nitrobenzenethiol, 2-Chloroethanol, Hydrogen Peroxide (30%), Sodium Tungstate (catalyst).

  • Thioether Formation:

    • Dissolve 3-nitrobenzenethiol (10 mmol) in NaOH (10% aq, 15 mL).

    • Add 2-chloroethanol (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Extract with EtOAc, dry over MgSO₄, and concentrate to yield 2-(3-nitrophenylthio)ethanol.

  • Oxidation to Sulfone (3-NPSE):

    • Dissolve the thioether in MeOH (20 mL).

    • Add Na₂WO₄ (2 mol%) and H₂O₂ (30%, 2.5 equiv) slowly (exothermic).

    • Stir at 60°C for 4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The sulfone is significantly more polar than the sulfide.

    • Workup: Quench with sodium sulfite, extract with DCM. Recrystallize from Ethanol/Hexane.

    • Expected Yield: >85%.

B. General Protection Protocol (Phosphate Ester)

Context: Oligonucleotide synthesis (Phosphoramidite method).

  • Coupling:

    • React the nucleoside phosphoramidite with 3-NPSE (1.2 equiv) in the presence of a tetrazole activator in anhydrous acetonitrile.

    • Time: 5–10 minutes.

    • Oxidation: Treat with Iodine/Pyridine/Water to form the phosphate triester.

C. Deprotection Protocol (The Critical Step)

This protocol validates the "Tunable Lability" claim.

Reagents: 0.5 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Pyridine or Acetonitrile.

  • Setup: Dissolve the protected substrate (10 mg) in 1 mL of the DBU solution.

  • Reaction:

    • For NSE (4-Nitro): Reaction is typically complete in < 5 mins at RT.

    • For 3-NPSE (3-Nitro): Agitate for 10–20 mins at RT.

    • For PSE (Phenyl): May require 1–2 hours or mild heating (40°C).

  • Quenching: Neutralize with acetic acid (equimolar to DBU) to prevent side reactions during workup.

  • Analysis: Analyze via LC-MS to confirm the loss of the vinyl sulfone byproduct (3-nitrophenyl vinyl sulfone) and recovery of the free phosphate/hydroxyl.

Decision Framework for Researchers

Use the following logic flow to determine if 3-NPSE is the correct choice for your specific synthesis.

DecisionTree Figure 2: Decision matrix for selecting sulfonyl protecting groups. Start Select Protecting Group Q1 Is the substrate sensitive to Ammonia? Start->Q1 Q2 Is the substrate sensitive to strong DBU/Base? Q1->Q2 Yes (Labile) Res1 Use 2-Cyanoethyl (Standard) Q1->Res1 No (Stable) Res2 Use PSE (Phenyl) Q2->Res2 Yes (Needs very mild base) Res3 Use NSE (4-Nitro) Q2->Res3 No (Needs fast deprotection) Res4 Use 3-NPSE (3-Nitro) Q2->Res4 No (Needs balance/solubility)

References

  • Beiter, A. H., & Pfleiderer, W. (1984). Solution synthesis of protected di-2′-deoxynucleoside phosphotriesters via the phosphoramidite approach. Tetrahedron Letters, 25(18), 1975–1978.

  • Uhlmann, E., & Pfleiderer, W. (1980). New improvements in oligonucleotide synthesis by use of the p-nitrophenylethyl phosphate blocking group. Tetrahedron Letters, 21(12), 1181–1184.

  • Claesen, C. A. A., et al. (1985). Ar(alk)ylsulfonyl ethyl groups as phosphorus-protecting functions. Recueil des Travaux Chimiques des Pays-Bas, 104, 119–122.

  • PubChem. (2024).[1] 2-(3-Nitrophenylsulfonyl)ethanol Compound Summary. National Library of Medicine.

  • Integrated DNA Technologies (IDT). (2023).[2] Oligonucleotide synthesis: Coupling efficiency and quality control. IDT Technical Guides.

Sources

Safety Operating Guide

2-(3-Nitrophenylsulfonyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a validated workflow for the safe disposal of 2-(3-Nitrophenylsulfonyl)ethanol (CAS: 41687-30-3). As a researcher, your primary goal is to neutralize the risk of exposure and environmental contamination. This compound combines a nitro-aromatic moiety with a sulfonyl-ethanol tail; while generally stable, its functional groups dictate specific segregation protocols to prevent energetic incompatibilities in waste streams.

Chemical Identity & Physical Properties:

PropertyDataSignificance for Disposal
CAS Number 41687-30-3Unique identifier for waste manifesting.
Molecular Formula C₈H₉NO₅SContains Nitrogen and Sulfur (requires incineration with scrubbing).
Physical State Solid (Powder)Must be disposed of via solid waste streams unless dissolved.
Melting Point 76–78 °CLow melting point; store waste away from heat sources.
Solubility DMSO, Methanol, EthanolDictates "Organic Solvent" waste stream compatibility.

GHS Hazard Classification:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

Pre-Disposal Stabilization & Segregation

Before moving material to waste containers, you must assess the state of the chemical (Pure Solid vs. Solution).

Critical Incompatibilities (The "Do Not Mix" List)
  • Strong Reducing Agents: (e.g., Lithium Aluminum Hydride, Hydrazine). The nitro group (

    
    ) is susceptible to reduction, which can be exothermic and generate toxic azo/hydrazine intermediates.
    
  • Strong Bases: (e.g., NaOH, KOH, Alkoxides). The sulfonyl group renders adjacent protons acidic. Strong bases can trigger elimination reactions (forming vinyl sulfones) or decomposition, leading to unexpected heat generation in waste drums.

Disposal Workflow (Step-by-Step)

This protocol separates the workflow into Solid Waste (pure compound/spill cleanup) and Liquid Waste (reaction mixtures/mother liquors).

Scenario A: Disposal of Pure Solid / Expired Reagent
  • Containment: Do not dissolve the solid unnecessarily. Keep it in its original vial if possible. If the vial is damaged, transfer the solid to a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(3-Nitrophenylsulfonyl)ethanol" (Do not use abbreviations).[5][6][7][8]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the labeled container into the lab's designated Solid Hazardous Waste Drum .

  • Final Fate: High-temperature incineration.

Scenario B: Disposal of Solutions (HPLC Waste / Mother Liquors)
  • Solvent Identification: Determine the carrier solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use the Non-Halogenated Waste stream.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? As noted in Section 2, extreme pH can degrade the sulfonyl-ethanol moiety. If the solution is highly acidic or basic, neutralize carefully with dilute acid/base before adding to the main waste carboy.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Record the volume and concentration on the waste carboy log sheet immediately.

Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid SolidPath Pure Solid / Spill Debris IsSolid->SolidPath Yes LiquidPath Solution / Mother Liquor IsSolid->LiquidPath No SolidContainer Transfer to HDPE Jar or Double Bag SolidPath->SolidContainer SolidLabel Label: 'Toxic/Irritant' Name: 2-(3-Nitrophenylsulfonyl)ethanol SolidContainer->SolidLabel SolidBin Place in SOLID Hazardous Waste Drum SolidLabel->SolidBin CheckSolvent Identify Carrier Solvent LiquidPath->CheckSolvent Halo Halogenated Solvent (e.g., DCM) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) CheckSolvent->NonHalo No Halogens Neutralize Check pH (Target 5-9) Neutralize if necessary Halo->Neutralize NonHalo->Neutralize LiquidBin Pour into Liquid Waste Carboy Neutralize->LiquidBin

Figure 1: Decision tree for segregating 2-(3-Nitrophenylsulfonyl)ethanol waste based on physical state and solvent composition.

Emergency Contingencies (Spill Response)

In the event of a benchtop spill, follow the "SWEEP" protocol:

  • S top: Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • W arn: Place a "Do Not Enter" sign if the spill is significant (>10g).

  • E ncapsulate:

    • If Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • If Liquid: Surround with absorbent pads or vermiculite.

  • E nclose: Place all cleanup materials into a hazardous waste bag.

  • P roceed: Clean the surface with soap and water; dispose of the sponge as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification: Listed and Characteristic Wastes (40 CFR Part 261).[9] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3-Nitrophenylsulfonyl)ethanol.[5][6][7][8][10] National Library of Medicine. Retrieved from [Link]

Sources

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